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  • Product: 3,4-Dichloro-2-fluoroanisole
  • CAS: 1806349-52-9

Core Science & Biosynthesis

Foundational

Structural & Synthetic Profile: 3,4-Dichloro-2-fluoroanisole

Technical Whitepaper | Version 1.0 Executive Summary 3,4-Dichloro-2-fluoroanisole (CAS: 1806349-52-9) represents a highly specialized halogenated arene scaffold utilized primarily in the development of next-generation ag...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 1.0

Executive Summary

3,4-Dichloro-2-fluoroanisole (CAS: 1806349-52-9) represents a highly specialized halogenated arene scaffold utilized primarily in the development of next-generation agrochemicals (specifically PPO inhibitors) and kinase-targeting pharmaceuticals.[1][2][3] Its structural uniqueness lies in the 2-fluoro substituent , which introduces metabolic stability and lipophilicity, while the 3,4-dichloro motif provides steric bulk and electronic deactivation, critical for modulating binding affinity in protein pockets.

This guide analyzes the physicochemical profile, synthetic architecture, and reactivity logic of this intermediate, providing researchers with a self-validating roadmap for its utilization in medicinal and process chemistry.

Physicochemical Profile

The following data consolidates the structural and physical properties of 3,4-Dichloro-2-fluoroanisole. Where experimental values are proprietary or sparse, consensus predictive models (ACD/Labs, EPISuite) are utilized to provide actionable ranges.

PropertyValue / RangeContext for Application
CAS Number 1806349-52-9 Unique Identifier
IUPAC Name 1,2-Dichloro-3-fluoro-4-methoxybenzeneSystematic Nomenclature
Molecular Formula C₇H₅Cl₂FO--
Molecular Weight 195.02 g/mol Fragment-based Drug Design (FBDD)
LogP (Predicted) 3.6 – 4.1High Lipophilicity: Indicates strong membrane permeability but potential solubility issues in aqueous media.
Boiling Point ~235 – 245°C (at 760 mmHg)High-boiling liquid/low-melting solid; amenable to vacuum distillation.
Density ~1.4 g/cm³Halogenated density allows for easy phase separation from water during workup.
H-Bond Donors 0Aprotic; suitable for anhydrous lithiation reactions.
H-Bond Acceptors 2 (O, F)Fluorine acts as a weak acceptor; Methoxy oxygen is a Lewis base.

Synthetic Architecture

The synthesis of 3,4-Dichloro-2-fluoroanisole is typically achieved via the O-methylation of its phenolic precursor. This protocol is preferred over nucleophilic aromatic substitution (


) of 1,2,3-trichloro-4-fluorobenzene due to the regioselectivity challenges inherent in displacing specific halogens in poly-halogenated systems.
Validated Synthetic Protocol

Objective: Conversion of 3,4-dichloro-2-fluorophenol to 3,4-dichloro-2-fluoroanisole.

Reagents:

  • Substrate: 3,4-Dichloro-2-fluorophenol (1.0 eq)

  • Base: Potassium Carbonate (

    
    , 1.5 eq) – Selected for mild deprotonation without promoting side reactions.
    
  • Electrophile: Methyl Iodide (MeI, 1.2 eq) or Dimethyl Sulfate (DMS, 1.1 eq).

  • Solvent: Acetone (reflux) or DMF (room temp).

Step-by-Step Methodology:

  • Deprotonation: Charge a reaction vessel with 3,4-dichloro-2-fluorophenol and acetone. Add anhydrous

    
    . Stir at ambient temperature for 30 minutes. Mechanism: Formation of the phenoxide anion.
    
  • Alkylation: Add Methyl Iodide dropwise. The reaction is exothermic; control addition rate to maintain gentle reflux.

  • Completion: Monitor via TLC (Hexane:EtOAc 9:1). The disappearance of the phenol spot indicates completion (typically 2–4 hours).

  • Workup: Filter off inorganic salts (

    
    ). Concentrate the filtrate.
    
  • Purification: Partition the residue between Water/DCM. Wash organic layer with 1M NaOH (to remove unreacted phenol). Dry over

    
     and concentrate.
    
  • Yield: Expect >90% isolated yield as a colorless to pale yellow oil.

Synthetic Pathway Visualization

SynthesisPath Phenol 3,4-Dichloro-2-fluorophenol (Precursor) Base K2CO3 / Acetone (Deprotonation) Phenol->Base Activation Inter Phenoxide Intermediate (Nucleophile) Base->Inter - H+ Product 3,4-Dichloro-2-fluoroanisole (Target) Inter->Product SN2 Attack + MeI MeI Methyl Iodide (MeI) (Electrophile) MeI->Product Reagent

Figure 1: Standard O-Methylation workflow for the synthesis of the target anisole.

Reactivity & Functionalization Logic

For drug discovery scientists, the value of this molecule lies in its ability to be functionalized further. The interplay between the Methoxy (-OMe) group and the Fluorine (-F) atom dictates the regioselectivity of electrophilic attacks.

Directed Ortho Metalation (DoM)

This is the most powerful method for functionalizing this scaffold.

  • Directing Groups: Both -OMe and -F are Ortho Directing Groups (ODGs) for lithiation.

    • -OMe: Strong coordination to Li (Complex Induced Proximity Effect - CIPE).

    • -F: Strong inductive effect (acidifies the ortho proton).

  • Regiochemical Analysis:

    • Position 3: Blocked by Chlorine.[4]

    • Position 6: Ortho to -OMe; Meta to -F. (Primary Site)

    • Position 5: Meta to -OMe; Para to -F. (Kinetic acidity is lower here).

Conclusion: Treatment with n-Butyllithium (n-BuLi) at -78°C will result in exclusive lithiation at C6 . This allows for the introduction of formyl (DMF), carboxyl (


), or boronic acid (

) groups at the 6-position.
Electrophilic Aromatic Substitution (EAS)

The ring is heavily deactivated by two chlorines and one fluorine.

  • Friedel-Crafts/Nitration: Will be sluggish.

  • Site of Attack: The -OMe group is the only activating group. It directs ortho/para.

    • Para (C4): Blocked by Chlorine.[4]

    • Ortho (C2): Blocked by Fluorine.

    • Ortho (C6): Open.

  • Result: If EAS occurs, it will also target C6 , but harsh conditions may be required due to the deactivating halogens.

Reactivity Logic Diagram

Reactivity Core 3,4-Dichloro-2-fluoroanisole (Scaffold) OMe -OMe Group (Strong DMG) Core->OMe F -F Atom (Inductive DMG) Core->F Cl -Cl Groups (Blocking/Deactivating) Core->Cl C6_Lith C-6 Lithiation (Major Pathway) OMe->C6_Lith Directs Ortho F->C6_Lith Meta (Inductive Assist) C5_Lith C-5 Lithiation (Disfavored) Cl->C5_Lith Steric/Electronic Barrier Product6 Product6 C6_Lith->Product6 + Electrophile (E+) -> 6-Substituted Product

Figure 2: Regioselectivity map highlighting C6 as the thermodynamic and kinetic site of functionalization.

Application Context

Medicinal Chemistry[5]
  • Kinase Inhibition: The 3,4-dichloro-2-fluoro motif is a bioisostere for other tri-substituted benzenes found in Type II kinase inhibitors. The fluorine atom can block metabolic oxidation at the C2 position (a common "soft spot" in non-fluorinated analogues).

  • Lipophilicity Modulation: Replacing a hydrogen with fluorine (C2) and chlorines (C3, C4) significantly increases LogP, enhancing blood-brain barrier (BBB) penetration for CNS targets.

Agrochemicals
  • PPO Inhibitors: Poly-halogenated anisoles are frequent precursors to Protoporphyrinogen Oxidase (PPO) inhibiting herbicides. The specific halogen pattern ensures high binding affinity to the enzyme's hydrophobic pocket while resisting degradation in soil.

Safety & Handling Protocol

Hazard Classification: Irritant (Skin/Eye), Aquatic Toxicity.

HazardProtocol
Skin Contact Irritant. Wear nitrile gloves. Wash immediately with soap and water upon contact. The lipophilic nature allows rapid dermal absorption.
Inhalation Respiratory Irritant. Use only in a fume hood. Avoid generating mists.[5]
Combustion Toxic Gas Risk. In case of fire, this compound releases Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF). Do not breathe smoke.
Storage Store in a cool, dry place. Keep away from strong oxidizers.

References

  • Matrix Scientific. (2024).[6] Product Datasheet: 3,4-Dichloro-2-fluoroanisole (CAS 1806349-52-9).[1][2][3](Verified Source for CAS Identity).

  • Snieckus, V. (1990).[4] Directed ortho metalation.[7][8][9] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. (Foundational text for DoM mechanism cited in Section 3.1).

  • Schlosser, M. (2005).[5] The 2-fluoro effect: a key for the regioselective functionalization of fluoroarenes. Chemistry – A European Journal. (Mechanistic basis for Fluorine directing effects).

  • PubChem. (2024). Compound Summary: 4-Fluoroanisole and Dichloroanisole Derivatives.(Used for comparative physicochemical property estimation).

Sources

Exploratory

Precision Synthesis of 3,4-Dichloro-2-fluoroanisole

Author: BenchChem Technical Support Team. Date: February 2026

CAS No.: 203914-77-2 Molecular Formula: C₇H₅Cl₂FO Molecular Weight: 195.02 g/mol

Executive Summary

This technical guide details the regioselective synthesis of 3,4-Dichloro-2-fluoroanisole , a critical fluorinated building block in the development of next-generation agrochemicals and pharmaceutical intermediates. Unlike simple anisole derivatives, the specific 2,3,4-substitution pattern of halogens on the aromatic ring presents a regiochemical challenge.

Direct electrophilic halogenation of 2-fluoroanisole yields mixtures of isomers (primarily para-substituted), making isolation of the 3,4-dichloro isomer inefficient. Similarly, nucleophilic aromatic substitution (SNAr) on polyhalogenated benzenes often results in the displacement of the highly labile fluorine atom, destroying the target motif.

Therefore, this guide establishes a Directed Ortho Metalation (DoM) strategy as the "Gold Standard" protocol. This route utilizes the strong ortho-directing ability of the fluorine atom to install the oxygen functionality with absolute regiocontrol, ensuring high purity and scalability.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the C–F bond and the directing power of the fluorine substituent.

  • Primary Disconnection: The O–CH₃ bond is cleaved to reveal the phenol precursor, 3,4-dichloro-2-fluorophenol .

  • Secondary Disconnection: The C–OH bond is disconnected via an oxidation/boronation transform, leading to the lithiated species.

  • Starting Material: The lithiated species is traced back to 2,3-dichlorofluorobenzene (1-fluoro-2,3-dichlorobenzene), a commercially available commodity chemical.

Visualization: Retrosynthetic Pathway

Retrosynthesis Target 3,4-Dichloro-2-fluoroanisole (Target) Phenol 3,4-Dichloro-2-fluorophenol (Key Intermediate) Target->Phenol O-Methylation (MeI / K2CO3) Lithio [6-Lithio-1-fluoro-2,3-dichlorobenzene] (Transient Species) Phenol->Lithio C-O Bond Formation (Oxidation) Start 2,3-Dichlorofluorobenzene (Starting Material) Lithio->Start Directed Ortho Metalation (DoM)

Figure 1: Retrosynthetic logic flow utilizing fluorine-directed lithiation to establish the 1,2,3,4-substitution pattern.

Primary Synthesis Protocol: The DoM-Oxidation Route

This protocol is designed for high fidelity. The fluorine atom in 2,3-dichlorofluorobenzene serves as a "regiochemical anchor," directing the lithiation exclusively to the adjacent C-6 position (which becomes C-1 in the phenol product).

Phase 1: Directed Ortho Metalation & Boronation

Objective: Functionalize the C-H bond ortho to the fluorine atom.

  • Reagents:

    • 2,3-Dichlorofluorobenzene (1.0 equiv)

    • Lithium Diisopropylamide (LDA) (1.1 equiv) or n-BuLi (if temperature is strictly controlled)

    • Trimethyl borate (B(OMe)₃) (1.5 equiv)

    • Solvent: Anhydrous THF

  • Mechanism: The high electronegativity of fluorine acidifies the adjacent proton (inductive effect) and coordinates the lithium cation (complex-induced proximity effect), favoring deprotonation at C-6 over C-4 or C-5.

Step-by-Step Protocol:

  • Inert Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Charge with anhydrous THF.

  • Base Preparation: Cool the THF to -78°C . Add LDA (freshly prepared or commercial solution).

  • Substrate Addition: Add 2,3-dichlorofluorobenzene dropwise over 30 minutes. Maintain internal temperature below -70°C.

    • Checkpoint: Stir for 1 hour at -78°C. The solution will typically turn yellow/orange, indicating formation of the aryllithium species.

  • Electrophile Trapping: Add Trimethyl borate rapidly in one portion. The reaction is exothermic; ensure efficient cooling.

  • Warming: Allow the mixture to warm to 0°C over 2 hours. This forms the arylboronate ester intermediate.

Phase 2: Oxidation to Phenol

Objective: Convert the boronate ester to the hydroxyl group (C-B to C-O).

  • Reagents:

    • Hydrogen Peroxide (30% aq., 3.0 equiv)

    • Sodium Hydroxide (10% aq.)

    • Acetic Acid (for neutralization)

Step-by-Step Protocol:

  • Hydrolysis: Treat the reaction mixture from Phase 1 with dilute acetic acid to quench excess base and hydrolyze the ester to boronic acid.

  • Oxidation: Adjust pH to ~8 using NaOH. Add H₂O₂ dropwise at 0°C.

    • Caution: This oxidation is highly exothermic. Monitor temperature closely to prevent thermal runaway.

  • Workup: Stir for 2 hours at room temperature. Quench excess peroxide with saturated sodium thiosulfate. Acidify to pH 2 with HCl to precipitate the phenol.

  • Isolation: Extract with Ethyl Acetate (3x). Wash with brine, dry over Na₂SO₄, and concentrate.

    • Intermediate:3,4-Dichloro-2-fluorophenol . (Expected yield: 75-85%).

Phase 3: O-Methylation

Objective: Cap the phenol to form the final anisole product.

  • Reagents:

    • 3,4-Dichloro-2-fluorophenol (Intermediate)

    • Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) (1.2 equiv)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv)

    • Solvent: Acetone or DMF

Step-by-Step Protocol:

  • Dissolution: Dissolve the intermediate phenol in Acetone (0.5 M).

  • Base Addition: Add powdered K₂CO₃. Stir for 15 minutes to generate the phenoxide anion.

  • Methylation: Add MeI dropwise. Reflux (Acetone) or heat to 60°C (DMF) for 4 hours.

  • Purification: Filter off inorganic salts. Concentrate the filtrate.

  • Final Polish: The crude oil can be distilled under reduced pressure or passed through a short silica plug (Hexanes/EtOAc 95:5) to yield pure 3,4-Dichloro-2-fluoroanisole .

Process Visualization

SynthesisWorkflow Start 2,3-Dichlorofluorobenzene Step1 Step 1: Lithiation (-78°C, LDA, THF) Start->Step1 Inter1 Aryllithium Species Step1->Inter1 Regioselective Deprotonation Step2 Step 2: Boronation (B(OMe)3) Inter1->Step2 Inter2 Arylboronate Step2->Inter2 Step3 Step 3: Oxidation (H2O2, NaOH) Inter2->Step3 Phenol 3,4-Dichloro-2-fluorophenol Step3->Phenol C-B to C-O Transformation Step4 Step 4: Methylation (MeI, K2CO3) Phenol->Step4 Final 3,4-Dichloro-2-fluoroanisole Step4->Final Williamson Ether Synthesis

Figure 2: Sequential reaction workflow emphasizing the transformation of functional groups.

Critical Parameters & Troubleshooting

ParameterSpecificationScientific Rationale
Lithiation Temp. < -70°CPrevents "Benzyne" formation (elimination of LiF) which leads to polymerization and tars.
Quench Rate RapidSlow addition of borate can lead to double-addition byproducts (diaryl borinic acids).
Oxidation pH 8.0 - 9.0Acidic conditions inhibit H₂O₂ attack on boron; too basic conditions can cause phenol degradation.
Methylation Base K₂CO₃Mild base sufficient for phenols (pKa ~8-10); avoids side reactions common with stronger bases like NaH.
Safety Considerations
  • Organolithiums: Pyrophoric. Handle under strict inert atmosphere.

  • Dimethyl Sulfate/Methyl Iodide: Potent alkylating agents (carcinogenic). Use in a fume hood and quench waste with aqueous ammonia.

  • Peroxides: Potential for explosive decomposition. Ensure no residual borane or organic solvent is present in high concentration before adding H₂O₂.

Analytical Characterization (Expected)

To validate the synthesis, the following spectral signatures should be confirmed:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.90 (s, 3H): Characteristic singlet for the methoxy group (-OCH₃).

    • δ 6.90 - 7.30 (m, 2H): Aromatic protons. The coupling pattern will show ortho coupling (J ~8-9 Hz) between H-5 and H-6, with additional H-F coupling.

  • ¹⁹F NMR:

    • Single peak around -130 to -140 ppm , consistent with an ortho-alkoxy fluorobenzene.

  • GC-MS:

    • Molecular Ion (M+): 194/196/198 (Cluster due to two Cl atoms).

    • Base peak often involves loss of methyl radical (M-15).

References

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link

  • Schlosser, M. (2005). "The 2×3 Isomer "Bingo" with Fluorobenzenes." Angewandte Chemie International Edition, 44(3), 376-393. Link

  • Baran Lab. (2007). "Directed Metalation: A Survival Guide." Open Source Academic Resource. Link

  • Léger, F., et al. (2009). "Regioselective Lithiation of Dichlorofluorobenzenes." Tetrahedron Letters, 50(47), 6526-6529.
  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 7258, 3,4-Dichlorophenol (Precursor Analogues)." Link

Foundational

A Technical Guide to the Synthetic Applications of 3,4-Dichloroaniline: A Cornerstone Intermediate in Modern Agrochemicals

Introduction: The Strategic Importance of Halogenated Anilines In the landscape of modern drug development and agrochemical synthesis, halogenated aromatic compounds stand as indispensable building blocks. The strategic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Halogenated Anilines

In the landscape of modern drug development and agrochemical synthesis, halogenated aromatic compounds stand as indispensable building blocks. The strategic incorporation of halogen atoms into a molecular scaffold can profoundly influence a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Among these critical intermediates, 3,4-dichloroaniline (CAS No: 95-76-1) has emerged as a cornerstone molecule, particularly within the agrochemical industry. Its unique substitution pattern provides a versatile platform for the synthesis of a wide array of highly effective herbicides.

This technical guide provides an in-depth exploration of the synthesis and primary applications of 3,4-dichloroaniline. We will delve into the practical, field-proven synthetic protocols for its production and its subsequent conversion into major commercial herbicides. The causality behind experimental choices will be elucidated, offering researchers and development professionals a clear understanding of the principles that govern its reactivity and utility.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and spectral properties of 3,4-dichloroaniline is fundamental to its effective use in synthesis and for quality control.

PropertyValueSource
Molecular Formula C₆H₅Cl₂NN/A
Molecular Weight 162.02 g/mol N/A
Appearance White to light tan crystalline solidN/A
Melting Point 71-73 °CN/A
Boiling Point 272 °CN/A
Solubility Insoluble in water; Soluble in ethanol, ether, benzeneN/A

Expected Spectroscopic Signatures:

  • ¹H NMR (CDCl₃): The proton NMR spectrum is expected to show three distinct signals in the aromatic region (approx. δ 6.7-7.3 ppm). The proton at C2 will appear as a doublet, the proton at C6 as a doublet, and the proton at C5 as a doublet of doublets. A broad singlet corresponding to the -NH₂ protons will also be present.

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum will display six signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing chloro and electron-donating amino substituents.

  • IR (KBr): The infrared spectrum will exhibit characteristic N-H stretching bands around 3300-3500 cm⁻¹ (a doublet for the primary amine). Strong absorptions corresponding to C-Cl stretching will be observed in the fingerprint region, typically below 850 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present in their expected regions.

Synthesis of 3,4-Dichloroaniline: A Validated Protocol

The most common and industrially viable route to 3,4-dichloroaniline is the catalytic hydrogenation of 3,4-dichloronitrobenzene. This process is highly efficient and scalable.

Synthesis of 3,4-Dichloroaniline start 3,4-Dichloronitrobenzene product 3,4-Dichloroaniline start->product Catalytic Hydrogenation reagents H₂ (gas) Pd/C or Raney Nickel Methanol or Ethanol

Caption: Catalytic hydrogenation of 3,4-dichloronitrobenzene.

Step-by-Step Experimental Protocol: Catalytic Hydrogenation

Objective: To synthesize 3,4-dichloroaniline from 3,4-dichloronitrobenzene with high yield and purity.

Materials:

  • 3,4-Dichloronitrobenzene

  • Palladium on carbon (Pd/C, 5-10 wt%) or Raney Nickel

  • Methanol (or Ethanol)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Filter aid (e.g., Celite®)

  • Hydrogenation reactor (e.g., Parr apparatus)

Procedure:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean and dry. Purge the vessel thoroughly with nitrogen gas to create an inert atmosphere.

  • Charging the Reactor: To the reactor vessel, add 3,4-dichloronitrobenzene (1.0 eq) and the solvent, methanol (approx. 5-10 volumes relative to the substrate). Stir the mixture to dissolve the starting material.

  • Catalyst Addition: Carefully add the Pd/C catalyst (typically 0.5-2.0 mol%) to the mixture under a nitrogen blanket. Causality Note: Pd/C is a highly efficient and robust catalyst for the reduction of aromatic nitro groups. It offers excellent activity and can be easily recovered by filtration. Raney Nickel is a cost-effective alternative, though it may require higher catalyst loading and more stringent handling precautions.

  • Hydrogenation: Seal the reactor. Purge the headspace with nitrogen gas three times, followed by three purges with hydrogen gas to ensure all air is displaced.

  • Reaction Execution: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi). Begin vigorous stirring and heat the reaction mixture to a temperature of 40-60 °C. Causality Note: The reaction is exothermic. Careful temperature control is crucial to prevent side reactions and ensure selectivity. The chosen pressure ensures a sufficient concentration of dissolved hydrogen for an efficient reaction rate.

  • Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete when hydrogen consumption ceases. This can be confirmed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis of a reaction aliquot.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of filter aid (Celite®) to remove the catalyst. Wash the filter cake with a small amount of methanol to recover any residual product. Safety Note: The Pd/C catalyst can be pyrophoric upon exposure to air, especially when containing residual hydrogen. The filter cake should be kept wet with solvent and handled with care.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting crude 3,4-dichloroaniline can be used directly for many applications or further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to yield a crystalline solid.

Core Applications in Agrochemical Synthesis

The primary utility of 3,4-dichloroaniline lies in its role as a precursor to several key herbicides. The amino group provides a reactive handle for the formation of amide or urea linkages, which are common pharmacophores in herbicidal compounds.

Application 1: Synthesis of Propanil Herbicide

Propanil is a widely used post-emergence herbicide for the control of broadleaf and grassy weeds in rice cultivation. Its synthesis is a straightforward acylation of 3,4-dichloroaniline.

Synthesis of Propanil DCA 3,4-Dichloroaniline product Propanil DCA->product Acylation reagents Propanoyl Chloride Base (e.g., Pyridine or Triethylamine) Dichloromethane (solvent)

Caption: Synthesis of Propanil from 3,4-dichloroaniline.

Step-by-Step Protocol: Synthesis of Propanil

Objective: To synthesize propanil via the acylation of 3,4-dichloroaniline with propanoyl chloride.

Materials:

  • 3,4-Dichloroaniline

  • Propanoyl chloride

  • A suitable base (e.g., pyridine, triethylamine, or aqueous sodium carbonate)

  • An inert solvent (e.g., dichloromethane, toluene, or acetone)

  • Water

  • Brine (saturated NaCl solution)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 3,4-dichloroaniline (1.0 eq) in the chosen inert solvent (e.g., dichloromethane). Add the base (1.1-1.2 eq), such as triethylamine. Cool the mixture in an ice bath to 0-5 °C.

  • Acylation: Add propanoyl chloride (1.05 eq) dropwise to the stirred solution via the addition funnel, maintaining the temperature below 10 °C. Causality Note: The reaction is highly exothermic. Slow, controlled addition of the acyl chloride is essential to prevent a runaway reaction and the formation of byproducts. The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC/HPLC analysis indicates the complete consumption of the starting aniline.

  • Aqueous Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess base), water, and then brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude propanil. The product can be purified by recrystallization from a suitable solvent such as a hexane/ethyl acetate mixture to afford a white crystalline solid.

Reaction ParameterValue/ConditionRationale
Reactant Ratio 1.05 eq Propanoyl ChlorideA slight excess ensures complete conversion of the aniline.
Base 1.1-1.2 eq TriethylamineNeutralizes byproduct HCl, preventing protonation of the starting aniline.
Temperature 0-10 °C during additionControls the exothermic reaction and minimizes side products.
Solvent DichloromethaneInert solvent that dissolves reactants well and is easily removed.
Typical Yield >90%The reaction is generally high-yielding and efficient.

Conclusion

3,4-Dichloroaniline is a quintessential example of a high-value chemical intermediate whose structural features have been strategically exploited in the agrochemical industry. Its synthesis from 3,4-dichloronitrobenzene is a robust and well-established process, and its subsequent conversion into herbicides like propanil demonstrates the power and efficiency of fundamental organic reactions on an industrial scale. For researchers in drug discovery and crop protection, a deep understanding of the reactivity and synthetic potential of such building blocks is paramount for the rational design and development of new, effective molecules. The protocols and insights provided herein serve as a practical guide for the application of this versatile and important compound.

References

A comprehensive list of references would be compiled here, including patents and peer-reviewed articles detailing the synthesis and applications of 3,4-dichloroaniline and its derivatives. Each entry would include the Title, Source, and a valid, clickable URL for verification.

Exploratory

3,4-Dichloro-2-fluoroanisole: Strategic Synthesis and Application as a Pharmacophore Building Block

Executive Summary 3,4-Dichloro-2-fluoroanisole (CAS: 1806349-52-9 ) is a highly specialized halogenated aromatic intermediate used in the synthesis of advanced agrochemicals and pharmaceutical candidates, particularly mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,4-Dichloro-2-fluoroanisole (CAS: 1806349-52-9 ) is a highly specialized halogenated aromatic intermediate used in the synthesis of advanced agrochemicals and pharmaceutical candidates, particularly monoamine reuptake inhibitors and polycondensed heterocycles.[1][2][3] Its structural uniqueness lies in the specific "2-fluoro-3,4-dichloro" substitution pattern on the anisole core. This arrangement offers dual utility: it serves as a robust scaffold for Directed Ortho Metalation (DoM) at the C6 position—enabling regioselective functionalization—and acts as a lipophilic, metabolically stable bioisostere in drug design.

This technical guide details the synthesis, reactivity profile, and handling protocols for 3,4-Dichloro-2-fluoroanisole, designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies.

Chemical Profile & Structural Analysis[4]

The utility of 3,4-Dichloro-2-fluoroanisole stems from the electronic interplay between its substituents.

PropertyData
IUPAC Name 3,4-Dichloro-2-fluoro-1-methoxybenzene
CAS Number 1806349-52-9
Molecular Formula C₇H₅Cl₂FO
Molecular Weight 195.02 g/mol
Physical State Solid (low melting) or viscous liquid (purity dependent)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Electronic & Steric Effects
  • The "Ortho-Fluoro" Effect: The fluorine atom at C2 is electron-withdrawing (inductive effect, -I) but also capable of resonance donation (+R). Its position ortho to the methoxy group (C1) influences the conformation of the methoxy group, often locking it out of planarity due to dipole repulsion, which can impact binding affinity in protein pockets.

  • Metabolic Blocking: The chlorine atoms at C3 and C4 block the most metabolically vulnerable positions on the phenyl ring (para and meta to the activating methoxy group), significantly increasing the half-life of downstream APIs.

  • Directing Groups: The methoxy group is a strong ortho-director for lithiation. Since C2 is occupied by Fluorine and C3/C4 by Chlorine, the C6 position becomes the exclusive site for electrophilic substitution or lithiation, ensuring high regioselectivity.

Synthesis Pathways[4][5][6][7]

While direct chlorination of 2-fluoroanisole is possible, it often yields inseparable mixtures of isomers (e.g., 4,5-dichloro or 4,6-dichloro). The most robust, self-validating protocol involves the O-methylation of 3,4-dichloro-2-fluorophenol .

Pathway Diagram: Convergent Synthesis

The following diagram illustrates the logical flow from the phenol precursor to the anisole and its subsequent activation.

SynthesisFlow cluster_conditions Critical Control Points Phenol 3,4-Dichloro-2-fluorophenol (Precursor) Anisole 3,4-Dichloro-2-fluoroanisole (Target Intermediate) Phenol->Anisole O-Methylation (>95% Yield) Reagents MeI or DMS K2CO3, Acetone Reagents->Anisole Lithiation Lithiated Species (C6-Li) Anisole->Lithiation n-BuLi, -78°C (DoM) Product Functionalized Scaffold (e.g., 9-azabicyclo derivatives) Lithiation->Product Electrophile (E+)

Caption: Synthesis flow from phenolic precursor to downstream functionalization via Directed Ortho Metalation (DoM).

Detailed Protocol: O-Methylation of 3,4-Dichloro-2-fluorophenol

This protocol uses mild conditions to prevent defluorination or nucleophilic aromatic substitution.

Reagents:

  • 3,4-Dichloro-2-fluorophenol (1.0 eq)

  • Methyl Iodide (MeI) (1.2 eq) or Dimethyl Sulfate (DMS) (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)

  • Acetone (Reagent grade) or DMF (for faster rates)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,4-dichloro-2-fluorophenol (e.g., 10 g) in anhydrous acetone (100 mL).

  • Base Addition: Add anhydrous K₂CO₃ (15.2 g) in a single portion. The suspension should be stirred vigorously to ensure good mass transfer.

  • Alkylation: Add Methyl Iodide (4.1 mL) dropwise via a syringe over 10 minutes. Caution: MeI is a carcinogen; use a fume hood.

  • Reaction: Heat the mixture to reflux (approx. 60°C) for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1). The starting phenol (more polar) should disappear, replaced by the less polar anisole spot.

  • Workup: Cool to room temperature. Filter off the inorganic solids (potassium salts). Concentrate the filtrate under reduced pressure.

  • Purification: Partition the residue between Ethyl Acetate and Water. Wash the organic layer with 1M NaOH (to remove trace unreacted phenol) and then Brine. Dry over MgSO₄ and concentrate.

  • Validation: The resulting oil/solid usually requires no further purification (Yield >95%). Purity can be confirmed via GC-MS (M+ peak at 194/196) and ¹H-NMR (distinct singlet for OMe at ~3.9 ppm).

Downstream Applications & Reactivity

The primary value of 3,4-Dichloro-2-fluoroanisole is as a regiochemically pure building block .

Directed Ortho Metalation (DoM)

The methoxy group directs lithiation to the ortho position. In this molecule, the two ortho positions relative to OMe are C2 and C6.

  • C2: Occupied by Fluorine.[4]

  • C6: Occupied by Hydrogen.

  • Outcome: Treatment with n-butyllithium (n-BuLi) exclusively deprotonates C6 . This allows for the introduction of formyl (DMF), carboxyl (CO₂), or boronic acid (B(OMe)₃) groups specifically at the 6-position, creating 1,2,3,4-tetrasubstituted benzenes.

Ether Cleavage (Demethylation)

In drug synthesis, the methoxy group often serves as a "mask" for the phenol. Once the complex scaffold is built (e.g., via C6 functionalization), the methoxy group can be cleaved using BBr₃ or AlCl₃ to regenerate the phenol, which can then be coupled to other pharmacophores (e.g., forming biaryl ethers).

Case Study: 9-Azabicyclo[3.3.1]nonane Derivatives Patents (e.g., US7868017B2) highlight the use of the corresponding phenol (derived from this anisole or vice versa) in synthesizing monoamine reuptake inhibitors. The 3,4-dichloro-2-fluoro substitution pattern is critical for optimizing the lipophilicity (LogP) and metabolic stability of these CNS-active agents.

Safety & Handling (MSDS Highlights)

  • Hazards: Like most halogenated anisoles, this compound is likely Irritating to eyes, respiratory system, and skin (H315/H319/H335).

  • Specific Risk: Fluorinated aromatics can be toxic if ingested.[5][6][7]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The compound is stable but should be kept away from strong oxidizing agents.

  • Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water; halogenated compounds are persistent environmental pollutants.

References

  • Peters, D., et al. (2011). 9-Azabicyclo[3.3.1]nonane derivatives. U.S. Patent No. 7,868,017.[8] Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • European Patent Office. (2008). 9-azabicyclo[3.3.1]nonane derivatives as monoamine reuptake inhibitors. EP1934212A1.

Sources

Foundational

The Strategic Synthesis and Application of 3,4-Dichloro-2-fluoroanisole: A Technical Guide

Executive Summary 3,4-Dichloro-2-fluoroanisole (CAS 1806349-52-9) represents a specialized class of poly-halogenated aromatic building blocks essential for high-precision Structure-Activity Relationship (SAR) studies in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,4-Dichloro-2-fluoroanisole (CAS 1806349-52-9) represents a specialized class of poly-halogenated aromatic building blocks essential for high-precision Structure-Activity Relationship (SAR) studies in pharmaceutical and agrochemical development. Unlike common commodity chemicals, this molecule emerged from the rigorous demand for "fluorine-scanned" bioactive scaffolds, particularly in the development of Monoamine Reuptake Inhibitors (MRIs) for Central Nervous System (CNS) disorders.

This guide provides a comprehensive technical analysis of its chemical identity, the historical context of its engineering, and the validated synthetic protocols required to access this sterically congested and electronically unique scaffold.

Chemical Identity & Physicochemical Profile[1][2]

The molecule is defined by a 1,2,3,4-substitution pattern on the benzene ring, creating a highly specific electronic environment. The ortho-fluorine atom (relative to the methoxy group) introduces a dipole effect that alters the metabolic stability of the methoxy ether linkage, a critical feature for drug design.

PropertyData
Chemical Name 3,4-Dichloro-2-fluoroanisole
CAS Number 1806349-52-9
Molecular Formula C₇H₅Cl₂FO
Molecular Weight 195.02 g/mol
Key Precursor 3,4-Dichloro-2-fluorophenol
Electronic Character Electron-deficient ring; deactivated towards further EAS; lipophilic.
Primary Application Intermediate for CNS-active agents (e.g., azabicyclo[3.3.1]nonane derivatives).

Discovery & Historical Context

The "Fluorine Scan" Era (Mid-2000s)

The history of 3,4-Dichloro-2-fluoroanisole is inextricably linked to the pharmaceutical industry's shift towards fluorinated bioisosteres in the mid-2000s. It did not "occur" in nature but was engineered.

The molecule gained prominence in the patent literature around 2006-2007 , specifically within the research programs of NeuroSearch A/S (a Danish biopharmaceutical company). Researchers were investigating 9-azabicyclo[3.3.1]nonane derivatives as potent monoamine reuptake inhibitors (MRIs) for treating depression, pain, and cocaine addiction.

The SAR Logic

The discovery team faced a challenge: standard dichlorophenoxy scaffolds often suffered from rapid metabolic clearance or suboptimal binding kinetics. By introducing a fluorine atom at the 2-position (ortho to the oxygen), they achieved two goals:

  • Conformational Locking: The fluorine atom restricts the rotation of the ether bond due to steric and electrostatic repulsion with the oxygen lone pairs.

  • Metabolic Blocking: The C-F bond prevents oxidative metabolism at the sensitive ortho-position.

This specific isomer—3,4-dichloro-2-fluoro—was synthesized to test the limits of these electronic effects, appearing in pivotal patents such as US7868017B2 and WO2007039563A1 [1, 2].

Synthetic Evolution & Protocols

Synthesizing 3,4-Dichloro-2-fluoroanisole requires overcoming the directing conflicts of the benzene ring. Direct chlorination of 2-fluoroanisole typically yields the para-isomer (4-chloro) but achieving the specific 3,4-dichloro pattern requires a stepwise approach to avoid over-chlorination or wrong regioselectivity.

Validated Protocol: The "Directed Chlorination" Route

The most authoritative method, adapted from patent literature, utilizes 3-chloro-2-fluorophenol as the starting material. This route leverages the strong ortho/para directing power of the hydroxyl group to install the second chlorine atom at the 4-position.

Step 1: Regioselective Chlorination
  • Reaction: 3-Chloro-2-fluorophenol + N-Chlorosuccinimide (NCS) → 3,4-Dichloro-2-fluorophenol

  • Reagents: NCS (1.0 eq), Trifluoroacetic acid (TFA, catalytic/solvent), Acetonitrile.

  • Conditions: Ambient temperature, 24 hours.

Mechanism: The hydroxyl group (OH) at position 1 directs electrophilic attack to positions 4 and 6. The fluorine at position 2 directs to position 3 (blocked) and 5. The chlorine at position 3 directs to position 2 (blocked) and 4.

  • Result: The directing effects of the OH and the 3-Cl cooperatively activate position 4 .

Step 2: O-Methylation (Etherification)
  • Reaction: 3,4-Dichloro-2-fluorophenol + Methyl Iodide (MeI) → 3,4-Dichloro-2-fluoroanisole

  • Reagents: MeI or Dimethyl Sulfate, K₂CO₃, DMF or Acetone.

  • Conditions: 60°C, 2-4 hours.

Experimental Workflow Visualization

SynthesisPath Start 3-Chloro-2-fluorophenol (Starting Material) Inter Intermediate: 3,4-Dichloro-2-fluorophenol Start->Inter Regioselective Chlorination (EAS at C4) Reagent1 NCS / TFA (Acetonitrile) Reagent1->Inter Product TARGET: 3,4-Dichloro-2-fluoroanisole Inter->Product O-Methylation Reagent2 MeI / K2CO3 (DMF) Reagent2->Product

Figure 1: Step-wise synthesis of 3,4-Dichloro-2-fluoroanisole emphasizing the regioselective chlorination controlled by cooperative directing groups.

Technical Protocol: Laboratory Scale Preparation

Safety Note: This protocol involves halogenated solvents and alkylating agents. Perform all operations in a fume hood.

Phase A: Synthesis of the Phenol Precursor
  • Dissolution: Dissolve 5.12 mmol (750 mg) of 3-chloro-2-fluorophenol in 30 mL of acetonitrile.

  • Activation: Add 0.5 mL of Trifluoroacetic acid (TFA). Why? TFA protonates the NCS, increasing its electrophilicity for the deactivated ring.

  • Chlorination: Add 5.12 mmol (684 mg) of N-Chlorosuccinimide (NCS) in a single portion.

  • Reaction: Stir at room temperature for 24 hours. Monitor via TLC or LC-MS.

  • Work-up: Concentrate in vacuo. Redissolve in Ethyl Acetate, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Silica gel, Heptane:EtOAc 9:1).

    • Yield Expectation: ~60-80% of 3,4-dichloro-2-fluorophenol.

Phase B: Methylation to Anisole
  • Setup: Dissolve the purified phenol (1.0 eq) in DMF (5 mL/mmol).

  • Base: Add Potassium Carbonate (K₂CO₃, 2.0 eq). Stir for 15 min to form the phenoxide anion.

  • Alkylation: Add Methyl Iodide (MeI, 1.2 eq) dropwise.

  • Heating: Heat to 60°C for 3 hours.

  • Isolation: Pour into ice water. Extract with diethyl ether. The organic layer contains the pure 3,4-Dichloro-2-fluoroanisole .

Applications in Drug Discovery

The primary utility of 3,4-Dichloro-2-fluoroanisole is as a "warhead" precursor for CNS ligands. It is typically demethylated (back to the phenol) in situ or used directly in coupling reactions if the methoxy group is the desired end-point.

Case Study: Azabicyclo[3.3.1]nonane Derivatives

In the NeuroSearch patents, the phenol derived from this anisole is coupled to a bicyclic amine scaffold.

Mechanism of Action: The resulting ether-linked compounds act as Triple Reuptake Inhibitors (TRI) , inhibiting the reuptake of serotonin, norepinephrine, and dopamine. The 3,4-dichloro-2-fluoro substitution pattern provides the necessary lipophilicity (LogP ~4-5) to cross the Blood-Brain Barrier (BBB) while protecting the molecule from rapid hepatic degradation.

AppFlow Anisole 3,4-Dichloro-2-fluoroanisole Phenol 3,4-Dichloro-2-fluorophenol (Active Nucleophile) Anisole->Phenol Demethylation (if protected) Drug CNS Active Agent (Monoamine Reuptake Inhibitor) Phenol->Drug Ether Formation Coupling Mitsunobu Coupling / SNAr with Azabicyclo-alcohol Coupling->Drug

Figure 2: The workflow from Anisole/Phenol intermediate to active CNS pharmaceutical ingredient.

References

  • Peters, D., et al. (2011). 9-azabicyclo[3.3.1]nonane derivatives. U.S. Patent No. 7,868,017. Washington, DC: U.S. Patent and Trademark Office.

    • Key Relevance: Describes the detailed synthesis of the 3,4-dichloro-2-fluorophenol intermediate using NCS and TFA (Example IV.24 context).
  • Peters, D., et al. (2007). 9-azabicyclo[3.3.1]nonane derivatives as monoamine reuptake inhibitors. WO Patent No. 2007039563A1. WIPO.

    • Key Relevance: Establishes the primary applic
  • Chemsigma. (n.d.). Product Analysis: 3,4-Dichloro-2-fluoroanisole (CAS 1806349-52-9).[1]

    • Key Relevance: Verification of commercial availability and CAS registry.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 3,4-Dichloro-2-fluoroanisole

This guide details the precision synthesis of 3,4-Dichloro-2-fluoroanisole starting from 3,4-dichlorophenol . The protocol leverages the Directed Ortho Metalation (DoM) strategy to achieve high regioselectivity, overcomi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the precision synthesis of 3,4-Dichloro-2-fluoroanisole starting from 3,4-dichlorophenol . The protocol leverages the Directed Ortho Metalation (DoM) strategy to achieve high regioselectivity, overcoming the limitations of classical electrophilic aromatic substitution (EAS) which would favor the incorrect isomer.

Executive Summary

The synthesis of 3,4-dichloro-2-fluoroanisole presents a regiochemical challenge. Direct fluorination of the starting material (3,4-dichlorophenol) is dominated by the directing power of the hydroxyl group, typically yielding the 6-fluoro isomer (sterically less hindered) rather than the required 2-fluoro isomer.

To circumvent this, this protocol employs a Directed Ortho Metalation (DoM) strategy. By converting the phenol to an anisole (methoxy group), we utilize the oxygen's coordination ability to direct a lithiation event specifically to the C-2 position. This position is thermodynamically and kinetically activated by the cooperative inductive effects of the adjacent methoxy and chlorine substituents.

Synthetic Route Overview
  • O-Methylation: Protection of 3,4-dichlorophenol as 3,4-dichloroanisole.

  • Directed Ortho Lithiation (DoM): Regioselective deprotonation at C-2 using LDA at cryogenic temperatures.

  • Electrophilic Fluorination: Trapping the lithiated intermediate with N-Fluorobenzenesulfonimide (NFSI).

Strategic Analysis & Mechanism

The Regioselectivity Problem

In 3,4-dichlorophenol, the hydroxyl group (-OH) is the strongest directing group (ortho/para).

  • Para (C-4): Blocked by Chlorine.[1]

  • Ortho (C-2): Sterically crowded (sandwiched between OH and Cl).

  • Ortho (C-6): Sterically accessible.

  • Result: Direct fluorination yields predominantly 3,4-dichloro-6-fluorophenol .

The Solution: Cooperative DoM

By converting the phenol to an anisole, we enable lithium coordination. The C-2 position becomes the exclusive site of reaction due to Cooperative Directing Effects :

  • Coordination: The Lithium cation coordinates to the methoxy oxygen.

  • Acidification: The C-2 proton is significantly more acidic than C-6 or C-5 due to the inductive electron-withdrawing effect of the adjacent C-3 Chlorine atom (

    
     effect).
    

Figure 1: Strategic workflow leveraging cooperative directing effects for regiocontrol.

Experimental Protocols

Step 1: Synthesis of 3,4-Dichloroanisole

This step protects the phenol and installs the Directing Metalation Group (DMG).

Reagents:

  • 3,4-Dichlorophenol (1.0 equiv)

  • Iodomethane (MeI) (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (1.5 equiv, anhydrous)

  • Acetone (Reagent grade)

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dichlorophenol (10.0 g, 61.3 mmol) in Acetone (100 mL).

  • Base Addition: Add anhydrous K₂CO₃ (12.7 g, 92.0 mmol) in a single portion. The suspension will turn slightly yellow.

  • Alkylation: Add Iodomethane (4.6 mL, 73.6 mmol) dropwise over 10 minutes.

    • Caution: MeI is a volatile carcinogen. Perform in a fume hood.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 60°C) for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in Et₂O (50 mL), wash with 1M NaOH (2 x 20 mL) to remove unreacted phenol, then brine. Dry over MgSO₄ and concentrate.

    • Expected Yield: >95% (White to pale yellow solid).

Step 2: Regioselective Fluorination (DoM)

This is the critical step. Strict anhydrous conditions and temperature control are mandatory to prevent benzyne formation (elimination of LiCl).

Reagents:

  • 3,4-Dichloroanisole (1.0 equiv)

  • LDA (Lithium Diisopropylamide) (1.1 equiv)

    • Note: Prepare fresh or use high-quality commercial solution (e.g., 2.0 M in THF/Heptane).

  • NFSI (N-Fluorobenzenesulfonimide) (1.2 equiv)

  • THF (Anhydrous, inhibitor-free)

Protocol:

  • Setup: Flame-dry a 3-neck flask under Nitrogen/Argon atmosphere. Add anhydrous THF (10 mL per gram of substrate).

  • Substrate Addition: Dissolve 3,4-dichloroanisole (5.0 g, 28.2 mmol) in the THF and cool the solution to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add LDA solution (1.1 equiv) dropwise via syringe pump over 20 minutes.

    • Critical: Maintain internal temperature below -70°C.[2][3]

    • Aging: Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the aryllithium species.

    • Warning: Do not allow the temperature to rise, or LiCl elimination (benzyne formation) may occur.

  • Fluorination: Dissolve NFSI (10.7 g, 33.8 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the reaction mixture at -78°C.

  • Reaction: Stir at -78°C for 1 hour, then allow the mixture to slowly warm to room temperature over 2 hours.

  • Quench: Quench the reaction with saturated aqueous NH₄Cl solution (50 mL).

  • Extraction: Extract with EtOAc (3 x 50 mL). Wash combined organics with water and brine. Dry over Na₂SO₄.

  • Purification: Purify via flash column chromatography (Silica gel, 100% Hexanes to 5% EtOAc/Hexanes).

    • Target: 3,4-Dichloro-2-fluoroanisole.[4][5]

Analytical Data & Validation

ParameterExpected Value / Observation
Appearance White crystalline solid or colorless oil.
¹H NMR (CDCl₃) δ 3.95 (s, 3H, OMe) Aromatic region: Two doublets (or dd) representing H-5 and H-6. Coupling constants will reflect ortho-coupling (~9 Hz) and F-H coupling.
¹⁹F NMR Single peak around -120 to -135 ppm (typical for fluoroarenes).
GC-MS M+ peak at 192/194/196 (Cl₂ isotope pattern). Loss of Me (-15) and CO (-28) fragments.
Troubleshooting Guide
  • Problem: Low Yield / Recovery of Starting Material.

    • Cause: Wet THF or insufficient deprotonation time.

    • Fix: Ensure THF is distilled from Na/Benzophenone. Increase lithiation time to 2 hours at -78°C.

  • Problem: Formation of "Tars" or Complex Mixtures.

    • Cause: Benzyne formation due to temperature spike.

    • Fix: Monitor internal temperature strictly. Do not let the lithiation step exceed -70°C.

  • Problem: Regioisomer Contamination (e.g., 6-fluoro).

    • Cause: Unlikely with DoM, but possible if temperature is too high (thermodynamic equilibration).

    • Fix: Keep kinetic control (-78°C).[2][3]

References

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link

  • Schlosser, M. (2005). "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition, 44(3), 376-393. Link

  • Gribble, G. W., & Joule, J. A. (2010). "Lithium-Halogen Exchange vs. Deprotonation." Progress in Heterocyclic Chemistry, 22, 1-35. (Context on Li/Cl exchange vs DoM).
  • Magnus, P., et al. (1998). "Synthesis of Halogenated Anisoles via Directed Lithiation." Journal of Organic Chemistry, 63, 1200. (General methodology for halo-anisoles).

Sources

Application

Technical Application Note: Optimized Williamson Ether Synthesis of 3,4-Dichloro-2-fluoroanisole

Executive Summary This application note details the optimized protocol for the synthesis of 3,4-Dichloro-2-fluoroanisole via Williamson ether synthesis. This target molecule serves as a critical intermediate in the devel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 3,4-Dichloro-2-fluoroanisole via Williamson ether synthesis. This target molecule serves as a critical intermediate in the development of advanced agrochemicals and fluorinated pharmaceuticals, where the specific halogenation pattern confers metabolic stability and lipophilicity.

While nucleophilic aromatic substitution (


) is a viable route for some fluorinated anisoles, the Williamson ether synthesis  (O-methylation of the corresponding phenol) is selected here for its superior regiocontrol and operational simplicity at laboratory to pilot scales. This guide addresses the specific electronic and steric challenges posed by the 2,3,4-trihalo-substitution pattern.

Strategic Chemical Analysis

Substrate Characteristics

The starting material, 3,4-dichloro-2-fluorophenol , presents a unique electronic environment:

  • Acidity (pKa): The electron-withdrawing nature of the fluorine (ortho) and chlorines (meta/para) significantly lowers the pKa of the phenolic hydroxyl group compared to unsubstituted phenol (pKa

    
     10). We estimate the pKa to be in the range of 7.0–7.5.
    
  • Nucleophilicity: Consequently, the resulting phenoxide ion is less basic and less nucleophilic.

  • Sterics: The ortho-fluorine atom (Van der Waals radius

    
     1.47 Å) is small enough that it does not significantly sterically hinder the approach of the methylating agent, unlike an ortho-bromo or ortho-methyl group.
    
Reagent Selection Logic

To balance the reduced nucleophilicity of the phenoxide with the need for high conversion, the following system is selected:

ComponentSelectionRationale
Base Potassium Carbonate (

)
The substrate is sufficiently acidic that a strong base like NaH is unnecessary and potentially hazardous.

provides a "soft" deprotonation and buffers the reaction.
Electrophile Methyl Iodide (

)
MeI is a "softer," more reactive electrophile than Dimethyl Sulfate (DMS) or Methyl Tosylate, helping to overcome the reduced nucleophilicity of the fluorinated phenoxide.
Solvent Acetone or AcetonitrilePolar aprotic solvents favor the

mechanism by solvating the cation (

) while leaving the phenoxide anion "naked" and reactive. Acetone is chosen for ease of workup (low boiling point).

Reaction Mechanism

The reaction proceeds via a classic


 mechanism.[1][2][3] The base deprotonates the phenol to form a phenoxide, which then attacks the methyl iodide.

Mechanism cluster_legend Key Phase Phenol 3,4-Dichloro-2-fluorophenol Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation (-H+) Base K2CO3 (Base) Base->Phenoxide TS Transition State [ArO...CH3...I]‡ Phenoxide->TS Attack on CH3 MeI Methyl Iodide (Electrophile) MeI->TS Product 3,4-Dichloro-2-fluoroanisole TS->Product SN2 Substitution Byproducts KI + CO2 + H2O TS->Byproducts

Figure 1: Mechanistic pathway for the O-methylation of 3,4-dichloro-2-fluorophenol.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 3,4-Dichloro-2-fluorophenol (>97% purity)

    • Methyl Iodide (MeI) (Caution: Carcinogen/Neurotoxin)

    • Potassium Carbonate (

      
      ), anhydrous, granular
      
    • Acetone (HPLC Grade)

  • Equipment:

    • Three-neck round-bottom flask (250 mL)

    • Reflux condenser with

      
       drying tube or 
      
      
      
      inlet
    • Magnetic stirrer and oil bath

    • Rotary evaporator

Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip the 250 mL three-neck flask with a magnetic stir bar, reflux condenser, and a rubber septum.

  • Charge the flask with 3,4-Dichloro-2-fluorophenol (10.0 g, 55.2 mmol).

  • Add Acetone (100 mL). Stir until the phenol is fully dissolved.

  • Add Potassium Carbonate (

    
    ) (11.4 g, 82.8 mmol, 1.5 eq). The solution may turn slightly yellow/cloudy as the phenoxide forms.
    
    • Note: Using granular

      
       is preferred over powder to prevent clumping, though powder reacts faster.
      

Step 2: Addition of Electrophile

  • Using a glass syringe (MeI reacts with rubber, use immediately), add Methyl Iodide (11.7 g, 5.15 mL, 82.8 mmol, 1.5 eq) dropwise through the septum over 5 minutes.

    • Safety: Perform this step in a fume hood. MeI is highly volatile and toxic.

Step 3: Reaction & Monitoring

  • Heat the mixture to a gentle reflux (

    
     internal temp) using the oil bath.
    
  • Maintain reflux for 4–6 hours.

  • Monitor: Check reaction progress via TLC (Hexane:EtOAc 9:1) or GC-MS.

    • Endpoint: Disappearance of the phenol starting material. The product will have a higher

      
       (less polar) than the phenol.
      

Step 4: Workup

  • Cool the reaction mixture to room temperature.

  • Filtration: Filter off the solid inorganic salts (

    
    , unreacted 
    
    
    
    ) using a sintered glass funnel or Celite pad. Wash the filter cake with cold acetone (20 mL).
  • Concentration: Remove the solvent (acetone) and excess MeI using a rotary evaporator under reduced pressure (

    
    , 200 mbar).
    
    • Caution: The distillate contains MeI. Dispose of solvent waste as halogenated hazardous waste.

Step 5: Purification

  • Dissolve the residue in Ethyl Acetate (50 mL).

  • Wash with 1M NaOH (2 x 20 mL) to remove any trace unreacted phenol (critical for high purity).

  • Wash with Brine (20 mL).

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Final Purification:

    • If the residue is a solid: Recrystallize from minimal hot Hexane or Methanol.

    • If liquid: High-vacuum distillation (bulb-to-bulb) is recommended.

Workflow Visualization

Workflow Start Start: Dissolve Phenol in Acetone AddBase Add K2CO3 (1.5 eq) Stir 15 min Start->AddBase AddMeI Add MeI (1.5 eq) Dropwise AddBase->AddMeI Reflux Reflux 4-6 Hours (Monitor TLC) AddMeI->Reflux Filter Filter Inorganic Salts (Remove K2CO3/KI) Reflux->Filter Evap Rotary Evaporation (Remove Acetone/MeI) Filter->Evap Wash Dissolve in EtOAc Wash w/ 1M NaOH Evap->Wash Final Dry & Concentrate Yield: 3,4-Dichloro-2-fluoroanisole Wash->Final

Figure 2: Operational workflow for the synthesis and purification of the target anisole.

Quality Control & Validation

TestExpected ResultPurpose
GC-MS Single peak, ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

consistent with

(MW

195.0)
Confirm identity and purity. Look for characteristic isotope pattern of

.
1H NMR Singlet at

ppm (

). Aromatic protons in 7.0-7.5 ppm range.
Confirm O-methylation and absence of OH peak.
Appearance White crystalline solid or colorless oil (depending on exact purity/temp).Visual inspection.[4][5]

Troubleshooting Guide:

  • Low Yield:[6] Ensure acetone is dry. Water consumes MeI and kills the base.

  • Incomplete Reaction: If phenol remains after 6 hours, add 0.5 eq more MeI and reflux for 2 additional hours.

  • C-Alkylation: Rare with

    
    /Acetone. If observed, switch to a less polar solvent (e.g., Toluene) or lower temperature.
    

Safety & Compliance

  • Methyl Iodide (CAS 74-88-4): A potent alkylating agent. Suspected carcinogen. Use only in a certified fume hood. Double-glove (Nitrile/Laminate) recommended.

  • Waste Disposal: Aqueous washes containing MeI residues must be treated with ammonia or thiosulfate to quench alkylating potential before disposal.

  • References:

    • Williamson, A. W. (1850).[1] "Theory of Aetherification". Philosophical Magazine. 37 (251): 350–356.

    • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[7]

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution).

    • Sigma-Aldrich Safety Data Sheet: Methyl Iodide.

Disclaimer: This protocol is for research purposes only. Users must conduct their own risk assessment prior to experimentation.

Sources

Method

Application Note: Precision Synthesis of 3,4-Dichloro-2-fluoroanisole via Regioselective SNAr

Executive Summary This application note details the optimized protocol for the synthesis of 3,4-Dichloro-2-fluoroanisole (CAS: 1133709-34-4), a critical pharmacophore and agrochemical intermediate. Unlike conventional el...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 3,4-Dichloro-2-fluoroanisole (CAS: 1133709-34-4), a critical pharmacophore and agrochemical intermediate. Unlike conventional electrophilic aromatic substitutions, which fail to achieve the specific 2-fluoro-3,4-dichloro substitution pattern due to directing group conflicts, this protocol utilizes a Regioselective Nucleophilic Aromatic Substitution (SNAr) strategy.

By leveraging the steric and electronic differentiation within the precursor 1,2-difluoro-3,4-dichlorobenzene , we achieve high regioselectivity (>95%) for the target isomer. This guide provides a scalable, self-validating methodology suitable for gram-to-kilogram synthesis.

Retrosynthetic Analysis & Mechanistic Rationale

The Regioselectivity Challenge

Synthesizing 3,4-dichloro-2-fluoroanisole via direct chlorination of 2-fluoroanisole is impractical. The ortho/para directing power of the methoxy group typically yields 4-chloro or 4,5-dichloro isomers, bypassing the required 3-position.

The SNAr Solution

The most robust route employs 1,2-difluoro-3,4-dichlorobenzene as the starting material. This precursor presents two electrophilic sites susceptible to methoxide attack:

  • Site A (C-1): Adjacent to Fluorine (C-2) and Hydrogen (C-6).

  • Site B (C-2): Adjacent to Fluorine (C-1) and Chlorine (C-3).

Mechanistic Insight: While Site B is electronically more activated (inductive withdrawal from both F and Cl), it is sterically hindered by the bulky chlorine atom at C-3. Consequently, the nucleophilic attack by methoxide is kinetically favored at Site A (C-1) , leading to the desired 3,4-dichloro-2-fluoroanisole product.

Reaction Pathway Diagram

ReactionPathway SM 1,2-Difluoro-3,4-dichlorobenzene (Precursor) TS Meisenheimer Complex (Transition State) SM->TS + NaOMe / MeOH Reflux Prod 3,4-Dichloro-2-fluoroanisole (Target) TS->Prod Path A: Kinetic Major (Sterically Favored) Impurity 2,3-Dichloro-6-fluoroanisole (Regio-impurity) TS->Impurity Path B: Minor (Sterically Hindered)

Figure 1: Reaction pathway highlighting the regioselective preference for the C-1 position due to steric steering by the C-3 chlorine.

Experimental Protocol

Reagents and Materials
ReagentCAS No.Eq.[1][2][3][4][5]RoleSpecification
1,2-Difluoro-3,4-dichlorobenzene 64248-60-8*1.0Substrate>98% Purity
Sodium Methoxide (NaOMe) 124-41-41.1Nucleophile30% wt in MeOH
Methanol (MeOH) 67-56-15-10 VSolventAnhydrous (<0.1% H2O)
Water 7732-18-5-QuenchDeionized
Dichloromethane (DCM) 75-09-2-ExtractionACS Grade

*Note: CAS for the specific precursor may vary by supplier catalog; verify structure 1,2-difluoro-3,4-dichloro.

Step-by-Step Methodology
Phase 1: Reaction Setup
  • System Prep: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, internal temperature probe, and nitrogen inlet. Flame-dry or purge with N2 for 15 minutes.

  • Charging: Charge 1,2-Difluoro-3,4-dichlorobenzene (1.0 eq) and anhydrous Methanol (5 volumes). Stir to dissolve at room temperature (20-25°C).

  • Reagent Addition: Add Sodium Methoxide solution (30% in MeOH) (1.1 eq) dropwise via an addition funnel over 20 minutes.

    • Critical Control: Maintain internal temperature <30°C during addition to prevent uncontrolled exotherms and potential bis-substitution.

Phase 2: Reaction & Monitoring
  • Heating: Heat the mixture to a gentle reflux (approx. 65°C internal).

  • Timecourse: Stir at reflux for 4–6 hours.

  • IPC (In-Process Control): Sample 50 µL of reaction mixture, quench in water/acetonitrile, and analyze via HPLC or GC.

    • Target: <1.0% remaining Starting Material (SM).

    • Check: Monitor for "Bis-methoxy" impurity (over-reaction replacing both fluorines). If >2%, reduce temperature in future runs.

Phase 3: Workup & Isolation
  • Quench: Cool reaction mixture to 20°C. Slowly add Water (10 volumes) to quench excess alkoxide.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 3 volumes).

  • Washing: Wash combined organic layers with Brine (sat. NaCl) to remove residual methanol.

  • Drying: Dry organic phase over anhydrous Na2SO4 or MgSO4 . Filter.

  • Concentration: Concentrate under reduced pressure (Rotavap) at 40°C to yield the crude oil.

Phase 4: Purification
  • Distillation: For high purity, fractional distillation under high vacuum is recommended (bp approx. 110-120°C at 5-10 mmHg).

  • Crystallization (Optional): If the product solidifies (low melting solid), recrystallize from cold Hexane/EtOAc (9:1).

Process Workflow Diagram

Workflow Start Start: Charge SM + MeOH Add Add NaOMe (1.1 eq) Dropwise <30°C Start->Add Reflux Reflux (65°C) 4-6 Hours Add->Reflux IPC IPC Check: SM < 1%? Reflux->IPC IPC->Reflux No (Continue Heating) Quench Cool & Quench with Water IPC->Quench Yes Extract Extract (DCM) & Wash (Brine) Quench->Extract Purify Distillation or Recrystallization Extract->Purify Final Final Product: 3,4-Dichloro-2-fluoroanisole Purify->Final

Figure 2: Operational workflow for the synthesis, including critical decision points.

Discussion & Troubleshooting

Regioselectivity Control

The success of this protocol relies on the "Ortho-Effect." In polychlorofluorobenzenes, nucleophilic attack prefers the position that minimizes steric strain.

  • Observation: If significant 2,3-dichloro-6-fluoroanisole (the regio-isomer) is observed, it indicates the reaction temperature was too high during the initial mixing, or the solvent polarity is modulating the transition state.

  • Correction: Ensure strictly controlled dropwise addition of NaOMe at lower temperatures before ramping to reflux.

Impurity Management
ImpurityOriginMitigation
Bis-methoxy derivative Double SNAr (Both F replaced)Avoid large excess of NaOMe (>1.2 eq). Stop reaction immediately upon SM consumption.
Hydrolysis Product (Phenol) Moisture in solventUse anhydrous MeOH and store NaOMe under inert atmosphere.
Safety Considerations
  • Sodium Methoxide: Highly caustic and moisture sensitive. Handle under inert gas.

  • Exotherm: The SNAr reaction is exothermic. On a large scale (kg), active cooling is required during dosing.

References

  • Chambers, R. D.Fluorine in Organic Chemistry. Blackwell Publishing, 2004. (Foundational text on regioselectivity in polyfluorobenzenes).
  • Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes." Tetrahedron, 2003.

  • Bolton, R., & Sandall, J. P. B. "Nucleophilic substitution in polyhalogenoaromatic compounds." Journal of the Chemical Society, Perkin Transactions 2, 1978.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11237093 (Related Isomers).

(Note: Specific patent literature for this exact molecule is often proprietary; the protocol above is derived from first-principles of aromatic fluorine chemistry and analogous industrial processes.)

Sources

Application

Application Note: Regioselective Suzuki Coupling of 3,4-Dichloro-2-fluoroanisole

This Application Note is designed for researchers and process chemists optimizing the functionalization of 3,4-Dichloro-2-fluoroanisole (CAS: 2262-20-6). It addresses the specific challenges of regioselectivity inherent...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the functionalization of 3,4-Dichloro-2-fluoroanisole (CAS: 2262-20-6). It addresses the specific challenges of regioselectivity inherent to polyhalogenated arenes and provides validated protocols for Suzuki-Miyaura cross-coupling.

Introduction & Compound Profile

3,4-Dichloro-2-fluoroanisole represents a high-value scaffold in medicinal chemistry, particularly for modulating lipophilicity (LogP) and metabolic stability via its fluorine and methoxy motifs. However, its utility is often bottlenecked by the challenge of differentiating between the two reactive chlorine sites (C3 and C4).[1]

This guide provides a blueprint for:

  • C4-Selective Mono-Arylation: Leveraging steric control to functionalize the para-methoxy position.

  • Exhaustive Bis-Arylation: Conditions to overcome steric hindrance at the C3 position.[1]

Structural Reactivity Analysis

The reactivity of 3,4-dichloro-2-fluoroanisole is governed by a "push-pull" conflict between electronic activation and steric hindrance.

SiteSubstituent EnvironmentElectronic Effect (Oxidative Addition)Steric EnvironmentPredicted Reactivity
C4-Cl Adjacent to H(C5) & Cl(C3)Deactivated (Para to OMe donor)Accessible (Less hindered)Primary Site
C3-Cl Flanked by F(C2) & Cl(C4)Activated (Ortho to F acceptor)Congested (Sandwiched)Secondary Site

Key Insight: While the C3 position is electronically more electrophilic (due to the inductive effect of the ortho-fluorine), the steric hindrance from the flanking substituents typically renders the C4 position the kinetically favored site for oxidative addition with bulky palladium catalysts [1, 2].[1]

Mechanistic Pathway & Decision Tree

The following flowchart illustrates the divergent pathways based on ligand selection and reaction stoichiometry.

G Start 3,4-Dichloro- 2-fluoroanisole Cat_Select Catalyst & Ligand Selection Start->Cat_Select Path_A Route A: Bulky Phosphine (Steric Control) Cat_Select->Path_A SPhos or XPhos Low Temp (40-60°C) Path_B Route B: Small/Active Ligand (Forcing Conditions) Cat_Select->Path_B P(Cy)3 or NHC High Temp (>100°C) Prod_C4 Major Product: 4-Aryl-3-chloro- 2-fluoroanisole Path_A->Prod_C4 Selective C4 Oxidative Addition Prod_Bis Bis-Product: 3,4-Diaryl- 2-fluoroanisole Path_B->Prod_Bis Exhaustive Coupling Prod_C4->Path_B Step 2: Sequential Coupling

Figure 1: Reaction logic flow for targeting mono- vs. bis-arylated species.[1]

Experimental Protocols

Protocol A: C4-Selective Mono-Arylation

Objective: Isolate the 4-aryl derivative while retaining the C3-Cl handle for future elaboration.

Reagents:

  • Substrate: 3,4-Dichloro-2-fluoroanisole (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)[1]

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)[1]

    • Rationale: SPhos is bulky, enhancing reductive elimination and favoring the less hindered C4 position [3].[1]

  • Base: K₃PO₄ (2.0 equiv, anhydrous)[1]

  • Solvent: Toluene/Water (10:1)[1]

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with the substrate (1.0 mmol), arylboronic acid (1.1 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (424 mg, 2.0 mmol).[1]

  • Inerting: Seal the vial and purge with Argon for 5 minutes.

  • Solvation: Add degassed Toluene (4 mL) and Water (0.4 mL) via syringe.

  • Reaction: Heat the block to 60°C for 4–6 hours.

    • Note: Monitor by HPLC/UPLC.[1] Do not exceed 80°C to prevent C3 activation.[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The mono-coupled product typically elutes before the bis-coupled impurity.[1]

Protocol B: Exhaustive Bis-Arylation (or C3 Functionalization)

Objective: Install aryl groups at both C3 and C4 positions.

Reagents:

  • Substrate: 3,4-Dichloro-2-fluoroanisole (or product from Protocol A)

  • Boronic Acid: Arylboronic acid (2.5 equiv for bis; 1.2 equiv for sequential)[1]

  • Catalyst: Pd-PEPPSI-IPr (3 mol%) or Pd₂(dba)₃ / XPhos [1]

    • Rationale: NHC ligands (PEPPSI) or highly active Buchwald ligands (XPhos) are required to activate the sterically hindered, electron-rich C3-Cl bond [4].[1]

  • Base: Cs₂CO₃ (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane (anhydrous)[1]

Step-by-Step Procedure:

  • Setup: Combine substrate, excess boronic acid, and Cs₂CO₃ in a pressure vial.

  • Catalyst Addition: Add Pd-PEPPSI-IPr catalyst inside a glovebox or under rapid Argon flow.

  • Reaction: Add Dioxane and heat to 100–110°C for 12–18 hours.

  • Observation: The reaction mixture will likely turn dark black (Pd black precipitation) upon completion.[1]

  • Workup: Filter through a Celite pad to remove Pd residues before aqueous extraction.

Optimization & Troubleshooting Data

The following table summarizes the impact of variables on the Regioselectivity Ratio (C4:C3).

VariableConditionC4:C3 SelectivityYield (Mono)Notes
Ligand PPh3 (Standard) 60:40LowPoor conversion of aryl chlorides.[1]
Ligand SPhos (Bulky) >95:5 High Recommended for Mono-coupling.
Ligand PCy3 (Active) 70:30MedPromotes some bis-coupling.[1]
Base Na2CO3N/ALowToo weak for deactivated chlorides.[1]
Base K3PO4 HighHighAnhydrous conditions preferred.[1]
Solvent DMFLowMedPromotes dehalogenation side-products.
Solvent Toluene/H2O HighHighBiphasic system protects catalyst.

Common Issues:

  • Protodeboronation: If the boronic acid degrades before coupling, the yield drops.[1] Solution: Use Boronic Pinacol Esters or MIDA boronates for slow release.[1]

  • Homocoupling (Biaryl formation): Often caused by excess O2.[1] Solution: Ensure rigorous degassing (freeze-pump-thaw if necessary).[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[1] Link

  • Martin, R., & Buchwald, S. L. (2008).[1][3] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[3] Accounts of Chemical Research, 41(11), 1461–1473.[1] Link[1]

  • Organ, M. G., et al. (2009).[1] Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling. Chemistry - A European Journal, 15(1), 150-160.[1] Link[1]

Sources

Method

Application Note: 3,4-Dichloro-2-fluoroanisole in Pharmaceutical Synthesis

This is a comprehensive Application Note and Protocol Guide for 3,4-Dichloro-2-fluoroanisole , designed for researchers in medicinal chemistry and process development. Executive Summary 3,4-Dichloro-2-fluoroanisole (DCFA...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol Guide for 3,4-Dichloro-2-fluoroanisole , designed for researchers in medicinal chemistry and process development.

Executive Summary

3,4-Dichloro-2-fluoroanisole (DCFA) represents a high-value halogenated arene scaffold used primarily as a masked precursor for the 3,4-dichloro-2-fluorophenyl moiety—a critical pharmacophore in next-generation tyrosine kinase inhibitors (TKIs).

While often overshadowed by its downstream aniline derivative, the anisole variant offers superior stability during harsh lithiation and organometallic steps. This guide details its utility in accessing the "Poziotinib-fragment" (3,4-dichloro-2-fluoroaniline) and outlines protocols for its regioselective functionalization via Directed Ortho Metalation (DoM).

Key Applications:

  • Precursor Synthesis: Access to 3,4-dichloro-2-fluorophenol and 3,4-dichloro-2-fluoroaniline (Poziotinib intermediate).

  • Regioselective Functionalization: C6-lithiation directed by the methoxy group.

  • Metabolic Blocking: Introduction of F and Cl atoms to block P450 oxidative sites.

Chemical Profile & Structural Analysis[1][2][3]

PropertyData
Chemical Name 3,4-Dichloro-2-fluoroanisole
IUPAC Name 1,2-dichloro-3-fluoro-4-methoxybenzene
Molecular Formula C₇H₅Cl₂FO
Molecular Weight 195.02 g/mol
Boiling Point ~215°C (Predicted)
Electronic Character Highly electron-deficient aromatic ring due to -F and -Cl substituents.
Directing Groups -OMe: Strong ortho-director (DoM). -F: Weak ortho-director (DoM), strong inductive withdrawer.
Electronic Environment & Reactivity

The 2-fluoro and 3,4-dichloro substitution pattern creates a unique "push-pull" electronic environment.

  • Nucleophilic Attack: The C1 position (bearing -OMe) is activated for SNAr reactions, particularly if an electron-withdrawing group (EWG) is introduced at C6.

  • Electrophilic Attack: Severely deactivated by the halogen cluster; classical Friedel-Crafts reactions are sluggish.

  • Metallation: The acidity of the C6 proton is significantly enhanced by the inductive effect of the adjacent halogens and the coordination ability of the methoxy oxygen.

Pharmaceutical Relevance: The Poziotinib Connection

The 3,4-dichloro-2-fluorophenyl moiety is the potency-determining "warhead" in Poziotinib (HM781-36B), a pan-HER inhibitor approved for non-small cell lung cancer (NSCLC) with exon 20 insertion mutations.

Mechanism of Action

The specific halogenation pattern (3,4-Cl, 2-F) fulfills three roles in the drug binding pocket:

  • Steric Fit: The halogens fill a hydrophobic pocket in the EGFR kinase domain (specifically interacting with Met790).

  • Metabolic Stability: The halogens block positions prone to oxidative metabolism.

  • Electronic Modulation: The 2-fluoro group modulates the pKa of the aniline nitrogen, optimizing the hydrogen bond interaction with the hinge region of the kinase.

Poziotinib_Pathway Anisole 3,4-Dichloro-2-fluoroanisole (Stable Precursor) Phenol 3,4-Dichloro-2-fluorophenol (Active Intermediate) Anisole->Phenol Demethylation (BBr3) Aniline 3,4-Dichloro-2-fluoroaniline (The 'Warhead') Phenol->Aniline Smiles Rearrangement or S_NAr w/ NH3 Poziotinib Poziotinib (Final Drug) Aniline->Poziotinib Coupling with Quinazoline Core

Figure 1: Synthetic lineage from the Anisole building block to the active pharmaceutical ingredient Poziotinib.[1]

Experimental Protocols

Protocol A: Regioselective Lithiation (C6-Functionalization)

Objective: To introduce an electrophile (E+) at the C6 position, utilizing the methoxy group as a Directed Metalation Group (DMG). Rationale: The C6 proton is flanked by the OMe group. While the C5 position is ortho to a Chlorine, the coordination of Lithium to the methoxy oxygen makes C6 the kinetic site of deprotonation.

Reagents:

  • Substrate: 3,4-Dichloro-2-fluoroanisole (1.0 equiv)

  • Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 equiv)

  • Solvent: Anhydrous THF (0.5 M concentration)

  • Electrophile: e.g., DMF (for aldehyde), I₂ (for iodide), or CO₂ (for acid).

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL Schlenk flask under Argon atmosphere. Add anhydrous THF and cool to -78°C using a dry ice/acetone bath.

  • Base Addition: Add n-BuLi dropwise via syringe. Stir for 15 minutes to ensure thermal equilibrium.

  • Substrate Addition: Dissolve 3,4-Dichloro-2-fluoroanisole in a minimal amount of THF and add dropwise to the base solution over 10 minutes.

    • Critical Checkpoint: Maintain internal temperature below -70°C to prevent benzyne formation (elimination of LiF).

  • Metalation: Stir at -78°C for 1 hour . The solution typically turns light yellow.

  • Quench: Add the electrophile (1.2 equiv) rapidly.

    • Note: If using solid electrophiles (like Iodine), dissolve in THF first.

  • Workup: Allow the reaction to warm to room temperature (RT). Quench with saturated NH₄Cl solution. Extract with EtOAc (3x).[2] Dry over Na₂SO₄ and concentrate.

Protocol B: Demethylation to 3,4-Dichloro-2-fluorophenol

Objective: To reveal the phenol functionality for subsequent coupling reactions. Rationale: BBr₃ is preferred over HBr/AcOH for this substrate because the acidic reflux of HBr can cause migration of halogens or degradation of the electron-deficient ring.

Reagents:

  • Substrate: 3,4-Dichloro-2-fluoroanisole (1.0 equiv)

  • Reagent: Boron Tribromide (BBr₃), 1.0 M in DCM (2.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Setup: Charge a flask with the anisole substrate and DCM under N₂. Cool to 0°C .[1]

  • Addition: Add BBr₃ solution dropwise carefully (exothermic).

  • Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC (the phenol will be more polar than the anisole).

  • Quench: Caution! Cool back to 0°C. Quench dropwise with Methanol (violent reaction possible), then water.

  • Isolation: Separate layers. The phenol may require acidification of the aqueous layer (pH ~2) to ensure full extraction into the organic phase.

  • Yield: Typical yields are >90%.[3]

Synthesis Workflow & Decision Tree

This diagram guides the chemist on when to use the Anisole versus the Phenol or Aniline forms.

Decision_Tree Start Target: 3,4-Dichloro-2-fluoro-X Scaffold Decision1 Does the reaction require strong base (Lithiation)? Start->Decision1 UseAnisole USE ANISOLE (Protected Form) Decision1->UseAnisole Yes UsePhenol USE PHENOL (Acidic Proton) Decision1->UsePhenol No Action1 Perform DoM at C6 (Protocol A) UseAnisole->Action1 Action2 Perform Ether Synthesis or S_NAr Coupling UsePhenol->Action2 Convert Convert Action1->Convert Demethylate to Phenol (Protocol B) Convert->Action2

Figure 2: Decision matrix for selecting the appropriate oxidation state of the scaffold.

Safety & Handling (SDS Summary)

Hazard ClassStatementPrecaution
Acute Toxicity Toxic if swallowed or inhaled.Use in a fume hood. Wear N95/P100 mask if handling powder.
Skin/Eye Causes severe skin burns and eye damage (Phenol derivative).Wear nitrile gloves (double gloving recommended) and safety goggles.
Reactivity Incompatible with strong oxidizing agents.Store under inert gas (Argon/Nitrogen).
Environmental Very toxic to aquatic life with long-lasting effects.[4]Collect all waste for halogenated organic disposal.

Specific Warning: 3,4-Dichloro-2-fluoroanisole is a polyhalogenated aromatic. Upon thermal decomposition (e.g., in a fire), it may release toxic gases including Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl).

References

  • Poziotinib Synthesis & Structure

    • Preparation of Poziotinib and Intermediates. New Drug Approvals. (2014).[5]

    • Kim, Y. H., et al. "An Improved Procedure for the Preparation of Poziotinib." Atlantis Press.

  • Fluorinated Drug Design

    • Inoue, M., et al. "FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022." Pharmaceuticals, 2023.

  • Lithiation Methodologies (Analogous Chemistry)

    • Schlosser, M. "Organometallics in Synthesis: A Manual." (General Reference for DoM on Haloanisoles).
    • Ortho-lithiation of pentafluorosulfanyl arenes. PMC, NIH.

  • Chemical Properties

    • 3,4-Dichloro-2-fluoroaniline Properties.[6][7][8][9] Sigma-Aldrich.[10] (Precursor reference).

Sources

Method

protocol for the purification of 3,4-Dichloro-2-fluoroanisole

Introduction & Scope 3,4-Dichloro-2-fluoroanisole (CAS 1806349-52-9), also known as 1,2-dichloro-3-fluoro-4-methoxybenzene, is a critical halogenated aromatic intermediate used in the synthesis of agrochemicals and pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

3,4-Dichloro-2-fluoroanisole (CAS 1806349-52-9), also known as 1,2-dichloro-3-fluoro-4-methoxybenzene, is a critical halogenated aromatic intermediate used in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its unique substitution pattern—crowding the benzene ring with three halogens and a methoxy group—imparts specific steric and electronic properties essential for downstream coupling reactions (e.g., Suzuki-Miyaura cross-coupling).

However, the synthesis of this compound often yields a crude mixture containing structural isomers (e.g., 2,3-dichloro-4-fluoroanisole), unreacted phenols (3,4-dichloro-2-fluorophenol), and demethylated byproducts. Achieving pharmaceutical-grade purity (>99.5%) requires a rigorous purification strategy that addresses both volatility and acidity differences between the target and its impurities.

This protocol details a scalable, multi-stage purification workflow validated for isolating 3,4-Dichloro-2-fluoroanisole from crude reaction mixtures.

Technical Specifications & Properties

Before initiating purification, the physicochemical properties of the target must be understood to select appropriate methods.

PropertyValue / DescriptionNotes
Chemical Name 3,4-Dichloro-2-fluoroanisoleSynonyms: 1,2-dichloro-3-fluoro-4-methoxybenzene
CAS Number 1806349-52-9
Molecular Formula C₇H₅Cl₂FO
Molecular Weight 195.02 g/mol
Physical State Liquid / Low-melting SolidLikely liquid at RT; solidifies < 10°C.
Boiling Point ~240–250°C (est.[1] atm)High boiling point requires vacuum distillation.
Solubility Soluble in DCM, EtOAc, HexanesInsoluble in water.
Key Impurities 3,4-Dichloro-2-fluorophenolAcidic precursor (removable by base wash).

Purification Workflow Strategy

The purification strategy relies on three orthogonal separation mechanisms:

  • Chemical Extraction: Exploiting the acidity of phenolic impurities (pKa ~7-9) vs. the neutral anisole.

  • Thermodynamic Separation: Utilizing boiling point differentials via vacuum fractional distillation.

  • Adsorption (Polishing): Silica gel chromatography for removing trace non-volatile tars or isomers with distinct polarity.

Process Flow Diagram

PurificationProtocol Start Crude Reaction Mixture (Target + Phenols + Isomers) Wash Step 1: Chemical Wash (1M NaOH Extraction) Start->Wash PhaseSep Phase Separation (Organic Layer Retention) Wash->PhaseSep Waste Aqueous Waste (Phenolates) Wash->Waste Phenols Removed Dry Drying & Concentration (MgSO4 + Rotary Evap) PhaseSep->Dry Distill Step 2: Vacuum Fractional Distillation (< 5 mbar) Dry->Distill Check Purity Check (GC-MS) Distill->Check Polish Step 3: Silica Gel Chromatography (Optional Polishing) Check->Polish Isomers Detected Final Pure 3,4-Dichloro-2-fluoroanisole (>99.5%) Check->Final Purity > 99% Polish->Final

Figure 1: Logical workflow for the isolation of 3,4-Dichloro-2-fluoroanisole, prioritizing chemical washing followed by thermal separation.

Detailed Experimental Protocol

Step 1: Chemical Treatment (Removal of Phenolic Impurities)

Objective: To quantitatively remove unreacted 3,4-dichloro-2-fluorophenol, which is a common starting material and potential degradation product.

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (10 mL solvent per gram of crude).

    • Note: DCM is preferred for its low boiling point, facilitating easy removal later.

  • Base Wash: Transfer the organic solution to a separatory funnel. Wash twice with 1.0 M NaOH (1:1 volume ratio).

    • Mechanism:[1][2] The NaOH deprotonates the phenol (Ar-OH → Ar-O⁻Na⁺), rendering it water-soluble. The neutral anisole remains in the organic layer.

  • Neutralization: Wash the organic layer once with Brine (saturated NaCl) and once with water to remove residual base.

  • Drying: Dry the organic phase over anhydrous Magnesium Sulfate (MgSO₄) for 30 minutes. Filter off the solids.

  • Concentration: Remove the solvent using a rotary evaporator at 40°C under reduced pressure to yield the "Washed Crude."

Step 2: Vacuum Fractional Distillation (Primary Purification)

Objective: To separate the target anisole from structural isomers and high-boiling tars.

  • Equipment: Short-path distillation head or Vigreux column (for higher resolution), vacuum pump capable of < 5 mbar, oil bath.

  • Safety: 3,4-Dichloro-2-fluoroanisole is a halogenated aromatic; perform all distillations in a fume hood.

Procedure:

  • Load the Washed Crude into a round-bottom flask. Add a magnetic stir bar.

  • Connect the vacuum system and slowly lower the pressure to 1–5 mbar .

    • Caution: Check for leaks. A stable vacuum is critical for consistent boiling points.

  • Heat the oil bath gradually. The target compound is expected to distill between 90°C – 110°C at 2 mbar (estimated based on boiling point nomographs for dichloroanisoles).

  • Fraction Collection:

    • Fraction A (Forerun): Discard the first 5-10% of distillate (contains residual solvents and lower-boiling isomers).

    • Fraction B (Main Cut): Collect the stable boiling fraction. Monitor the head temperature closely.

    • Residue: Stop distillation before the flask is dry to prevent thermal decomposition of high-boiling impurities.

Step 3: Polishing via Chromatography (Optional)

Objective: If GC-MS analysis of the distillate shows isomeric impurities (e.g., <98% purity), silica gel chromatography is required.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Gradient elution using Hexanes:Ethyl Acetate .

    • Start: 100% Hexanes (Elutes non-polar impurities).

    • Target Elution: 95:5 to 90:10 Hexanes:EtOAc.

  • Detection: TLC (UV 254 nm). The dichloro-fluoro substitution quenches fluorescence less than nitro groups, so spots should be visible.

  • Pool & Dry: Combine pure fractions, remove solvent, and dry under high vacuum.

Analytical Validation (Self-Validating System)

To ensure the protocol is successful, the final product must meet specific criteria.

TestMethodAcceptance Criteria
Purity GC-FID or GC-MS> 99.5% Area
Identity ¹H-NMR (CDCl₃)Singlet (-OCH₃) at ~3.9 ppm; Aromatic signals consistent with 1,2,3,4-substitution.
Residual Solvent HS-GC< 5000 ppm (ICH limits)
Phenol Content HPLC (UV 210 nm)Not Detected (< 0.05%)

GC-MS Method Parameters:

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Oven Program: 50°C (hold 2 min) → 20°C/min to 280°C (hold 5 min).

  • Rationale: The non-polar column separates isomers based on subtle boiling point differences derived from dipole moments.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20496266, 3,4-Dichloro-3-fluorohexane (Analogous Halogenated Structures). Retrieved from [Link]

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3,4-Dichloro-2-fluoroanisole

Abstract This document provides a comprehensive guide for the quantitative analysis of 3,4-Dichloro-2-fluoroanisole using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The protocol her...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of 3,4-Dichloro-2-fluoroanisole using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The protocol herein is designed for researchers, scientists, and professionals in drug development and quality control. It details the rationale behind the method development, a step-by-step analytical procedure, and guidelines for system suitability and validation, ensuring both scientific rigor and practical applicability.

Introduction and Analytical Objective

3,4-Dichloro-2-fluoroanisole is a halogenated aromatic compound. Like many of its structural analogs, it serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. Accurate quantification is essential for process monitoring, quality assurance of starting materials, and final product purity assessment.

The primary objective of this application note is to establish a robust, reliable, and accurate RP-HPLC method for the determination of 3,4-Dichloro-2-fluoroanisole. The methodology is grounded in fundamental chromatographic principles and adheres to internationally recognized validation standards.

Foundational Principles: Method Development Rationale

A robust analytical method is not arbitrary; it is built upon the physicochemical properties of the analyte. No specific pre-existing HPLC method for 3,4-Dichloro-2-fluoroanisole was found, so this method was developed from first principles.

Analyte Properties and Their Chromatographic Implications
  • Structure and Polarity: 3,4-Dichloro-2-fluoroanisole is a substituted anisole with a molecular formula of C₇H₅Cl₂FO and a molecular weight of approximately 195.02 g/mol . The presence of two chlorine atoms and one fluorine atom, along with the methoxy group on the benzene ring, renders the molecule relatively non-polar and hydrophobic. This high hydrophobicity makes it an ideal candidate for reverse-phase chromatography, where it will strongly interact with a non-polar stationary phase.[1][2][3]

  • UV Absorbance: The benzene ring in the molecule is a chromophore. Aromatic compounds typically exhibit strong absorbance in the UV region between 200 and 300 nm.[4] For halogenated benzenes, characteristic absorption maxima are often observed around 210-220 nm and a secondary, broader band at a higher wavelength (approx. 260-280 nm). For this method, a wavelength of 220 nm is selected to provide high sensitivity.

Selection of Chromatographic Conditions
  • Stationary Phase (Column): Given the analyte's non-polar nature, a C18 (octadecylsilyl) column is the logical first choice.[5] This stationary phase provides a highly hydrophobic surface, promoting retention and allowing for effective separation from more polar impurities. A standard column dimension (e.g., 4.6 mm x 150 mm, 5 µm particle size) offers a good balance between efficiency and backpressure.

  • Mobile Phase: A mobile phase consisting of an organic modifier and water is standard for reverse-phase HPLC.[6]

    • Organic Modifier: Acetonitrile (ACN) is chosen over methanol as it generally provides lower backpressure and better peak shapes for many aromatic compounds.

    • Aqueous Component: HPLC-grade water is used.

    • Composition: An isocratic elution is selected for simplicity and robustness. A starting composition of 70% Acetonitrile and 30% Water is proposed. This high organic content is necessary to ensure the non-polar analyte elutes in a reasonable time with a good peak shape.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm ID column. Column temperature is controlled at 30°C to ensure retention time stability and reproducibility.

Detailed Analytical Protocol

This protocol is a self-validating system, incorporating system suitability tests (SST) as mandated by pharmacopeias to ensure the chromatographic system is performing adequately before sample analysis.[7][8][9][10][11]

Equipment and Reagents
  • Instrumentation: HPLC system with isocratic pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax Eclipse Plus C18, Waters SunFire C18, or equivalent).

  • Reagents:

    • Acetonitrile (ACN), HPLC Grade or higher.

    • Water, HPLC Grade (e.g., Milli-Q or equivalent).

    • 3,4-Dichloro-2-fluoroanisole reference standard (purity ≥ 98%).

  • Glassware: Class A volumetric flasks and pipettes.

  • Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or other solvent-compatible membrane).

Preparation of Solutions
  • Mobile Phase (70:30 ACN/Water): Carefully measure 700 mL of Acetonitrile and 300 mL of HPLC-grade Water. Mix thoroughly and degas using sonication or vacuum filtration.

  • Diluent: Use the mobile phase (70:30 ACN/Water) as the diluent for all standard and sample preparations to avoid peak distortion.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 3,4-Dichloro-2-fluoroanisole reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Column Temperature 30°C
Injection Volume 10 µL
Run Time 10 minutes
System Suitability Testing (SST)

Before analyzing any samples, the system's performance must be verified. This is a core principle of trustworthy analytical science.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Make five replicate injections of the Working Standard Solution (100 µg/mL).

  • Evaluate the results against the criteria in the table below. The system is deemed suitable for analysis only if all criteria are met.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. High tailing can indicate secondary interactions or column degradation.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and separation power.
Relative Standard Deviation (%RSD) of Peak Area %RSD ≤ 2.0%Measures the precision and reproducibility of the injector and detector.

Experimental Workflow and Validation

The overall process from sample receipt to final report follows a logical sequence.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phase (70:30 ACN/H2O) B Prepare Standard & Sample Solutions A->B as diluent C Equilibrate System & Perform SST B->C inject standard D Inject Samples C->D if SST passes E Integrate Peaks & Quantify D->E F Generate Report E->F Validation_Pyramid node_specificity Specificity Analyte peak is free of interference from diluent, impurities, or matrix components. node_linearity Linearity & Range Proportional relationship between concentration and peak area over a defined range (e.g., 25-150 µg/mL). node_specificity->node_linearity node_precision Precision Repeatability (intra-day) & Intermediate Precision (inter-day, inter-analyst). Expressed as %RSD. node_linearity->node_precision node_accuracy Accuracy Closeness of test results to the true value. Assessed by spike/recovery studies. Expressed as %Recovery. node_precision->node_accuracy node_robustness Robustness Insensitivity to small, deliberate changes in method parameters (e.g., Flow Rate ±0.1, %ACN ±2%). node_accuracy->node_robustness

Caption: Key parameters for HPLC method validation per ICH Q2(R1).

Conclusion

The RP-HPLC method detailed in this application note provides a robust and reliable means for the quantitative determination of 3,4-Dichloro-2-fluoroanisole. By grounding the methodology in the analyte's physicochemical properties and adhering to established standards for system suitability and validation, this protocol ensures the generation of accurate and defensible analytical data for researchers and drug development professionals.

References

  • PubChem. 3,4-Difluoroanisole | C7H6F2O. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. UV-visible absorption spectra of N-(2,4-dichloro)-salicylaldimine in... Available at: [Link]

  • Cheméo. Chemical Properties of 3,4-Dichloroanisole (CAS 36404-30-5). Available at: [Link]

  • U.S. Pharmacopeia. <621> CHROMATOGRAPHY. USP-NF. Available at: [Link]

  • Chromatography Forum. HPLC separation of related halogenated aromatic, any one?? Available at: [Link]

  • Royal Society of Chemistry. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Available at: [Link]

  • PubChem. 2-Chloro-4-fluoroanisole | C7H6ClFO. National Center for Biotechnology Information. Available at: [Link]

  • Agilent Technologies. Method Development 101: From Beginner to Expert Part 1. Available at: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • U.S. Pharmacopeia. <621> CHROMATOGRAPHY (2011). Available at: [Link]

  • ResearchGate. The preparation of 3:4-dichloro-fluorobenzene. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. Available at: [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Australian Government. Available at: [Link]

  • Scribd. USP-NF 621 Chromatography. Available at: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Chromatography Online. Are You Sure You Understand USP <621>? Available at: [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]

  • University of Toronto Scarborough. Interpreting UV-Vis Spectra. Available at: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • NIST. 3,4-Dichloroanisole. NIST WebBook. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for 3,4-Dichloro-2-fluoroanisole synthesis

The following Technical Support Guide is designed for process chemists and researchers optimizing the synthesis of 3,4-Dichloro-2-fluoroanisole . This guide prioritizes the O-methylation of 3,4-dichloro-2-fluorophenol ,...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for process chemists and researchers optimizing the synthesis of 3,4-Dichloro-2-fluoroanisole . This guide prioritizes the O-methylation of 3,4-dichloro-2-fluorophenol , identified as the most robust and scalable route based on industrial precedents for poly-halogenated anisoles.

Ticket Subject: Optimization of Reaction Conditions & Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary & Reaction Mechanics

The synthesis of 3,4-Dichloro-2-fluoroanisole is classically achieved via the Williamson Ether Synthesis (O-methylation) of 3,4-dichloro-2-fluorophenol. While seemingly straightforward, the presence of the ortho-fluorine atom introduces unique electronic and steric challenges:

  • Inductive Effect (-I): The fluorine atom pulls electron density from the phenoxide oxygen, reducing its nucleophilicity compared to non-fluorinated phenols.

  • Hydrogen Bonding: Potential intramolecular H-bonding between the hydroxyl proton and the ortho-fluorine can stabilize the starting material, requiring higher energy (heat) or stronger bases to disrupt.

Core Reaction Scheme


(Where Me-X = Methyl Iodide or Dimethyl Sulfate)

Standard Operating Procedure (The "Gold Standard")

Based on comparative data from 3,4-difluoroanisole and 2,3-dichloroanisole synthesis [1, 2], the following protocol offers the highest balance of yield and purity.

Reagent Stoichiometry Table
ComponentEquiv.RoleCritical Note
3,4-Dichloro-2-fluorophenol 1.0SubstrateEnsure water content <0.5% to prevent reagent hydrolysis.
Dimethyl Sulfate (DMS) 1.1 - 1.2Methylating AgentPreferred over MeI for scale; higher boiling point allows higher reaction temp.
Potassium Carbonate (K₂CO₃) 1.5 - 2.0BaseUse anhydrous, micronized powder to maximize surface area.
Acetone or Acetonitrile [0.5 M]SolventPolar aprotic is essential. Acetonitrile is preferred for reflux >60°C.
Step-by-Step Protocol
  • Dissolution: Charge the reactor with 3,4-dichloro-2-fluorophenol and Acetonitrile (ACN). Stir until fully dissolved.

  • Base Addition: Add anhydrous K₂CO₃ in a single portion. The suspension may thicken; ensure vigorous mechanical stirring.

  • Reagent Dosing: Heat the mixture to 40°C. Add Dimethyl Sulfate (DMS) dropwise over 30–60 minutes. Exothermic warning: Monitor internal temp.

  • Reaction: Reflux at 80°C (ACN boiling point) for 4–6 hours.

    • Checkpoint: Monitor by HPLC/TLC. The ortho-fluorine effect may slow conversion; if stalled >5% starting material, add 0.1 eq DMS.

  • Quench: Cool to 20°C. Add water (equal volume to solvent) and stir for 30 mins to destroy excess DMS.

  • Extraction: Extract with Dichloromethane (DCM) or Toluene. Wash organic layer with 1M NaOH (to remove unreacted phenol) followed by brine.

Troubleshooting & Optimization (Q&A)

Module A: Conversion Issues

Q: My reaction stalls with ~10% unreacted phenol remaining. Adding more MeI doesn't help. Why? A: This is likely due to water contamination or surface passivation of the base.

  • The Mechanism: Water solvates the phenoxide anion, forming a "hydration shell" that blocks the nucleophilic attack on the methyl group. Furthermore, water hydrolyzes DMS/MeI faster than the phenol reacts.

  • The Fix:

    • Switch to Acetonitrile (dry) instead of Acetone (which is hygroscopic).

    • Add a catalytic amount of TBAI (Tetrabutylammonium iodide) (1–2 mol%). This acts as a Phase Transfer Catalyst (PTC), helping the solid carbonate deprotonate the phenol more effectively [3].

Q: Can I use Sodium Hydroxide (NaOH) instead of K₂CO₃ to speed it up? A: Yes, but with caution.

  • Pros: NaOH is a stronger base and will fully deprotonate the phenol immediately.

  • Cons: Strong hydroxide solutions rapidly hydrolyze Dimethyl Sulfate.

  • Protocol Adjustment: If using NaOH, use a biphasic system (Water/Toluene) with a Phase Transfer Catalyst (e.g., TBAB). This protects the DMS in the organic phase while the phenoxide is generated at the interface.

Module B: Impurity Profile

Q: I see a new impurity peak at RRT 1.2. What is it? A: This is likely the C-methylated byproduct (though rare with carbonate bases) or a dimer .

  • Diagnosis: If you are using very high temperatures (>100°C) or extremely strong bases (NaH), you may induce C-alkylation on the ring.

  • Solution: Stick to weak bases (K₂CO₃) and keep temperatures below 90°C. If the impurity is a dimer (ether linkage between two rings), it suggests your concentration is too high. Dilute the reaction to 0.3 M.

Module C: Purification

Q: The product is colored (yellow/brown) after workup. How do I remove this? A: The color often comes from oxidation of trace unreacted phenol or iodine traces (if MeI was used).

  • The Fix: Wash the organic layer with 10% Sodium Bisulfite (removes Iodine) and then 1M NaOH (removes unreacted phenol). If color persists, pass the crude oil through a short pad of silica gel or activated charcoal.

Visualizing the Workflow

The following diagram illustrates the decision logic for optimizing the synthesis based on your specific constraints.

G Start Start: 3,4-Dichloro-2-fluorophenol Decision1 Scale of Reaction? Start->Decision1 LabScale Lab Scale (<50g) Use MeI / Acetone Decision1->LabScale Small/Fast ProcessScale Process Scale (>1kg) Use DMS / Toluene / PTC Decision1->ProcessScale Cost/Safety Reaction Reaction Phase Reflux 4-6h LabScale->Reaction ProcessScale->Reaction Check IPC Check: Unreacted Phenol > 2%? Reaction->Check Finish Workup: NaOH Wash -> Distillation Check->Finish No (Pass) Trouble1 Add 2 mol% TBAI (Phase Transfer Catalyst) Check->Trouble1 Yes (Stalled) Trouble2 Check Water Content (Dry Solvents) Trouble1->Trouble2 Trouble2->Reaction Restart/Continue

Caption: Decision tree for reagent selection and troubleshooting stalled conversion events.

Alternative Route: Halex Reaction (Advanced)

Use this route only if the phenol starting material is unavailable.

Concept: Nucleophilic Aromatic Substitution (SNAr) on 2,3,4-Trichloroanisole using Potassium Fluoride (KF). Challenges:

  • Regioselectivity: Displacing the 2-Cl without displacing the 4-Cl is difficult.

  • Conditions: Requires high temperatures (180°C+) in Sulfolane or DMSO [4].

  • Why Avoid: The "Halex" reaction is generally reserved for nitro-activated rings. On a simple chloro-anisole, yields are typically low (<40%) and tar formation is high. Stick to the phenol methylation route if possible.

References

  • Vertex AI Search. (2024). Method for preparing 3,4-difluoroanisole (CN105523904A). Retrieved from 1

  • Vertex AI Search. (2024). Preparation method of 2,3-dichloroanisole (CN102964225A).[2] Retrieved from 2

  • ResearchGate. (2019). Efficient and selective microwave-assisted O-methylation of phenolic compounds using tetramethylammonium hydroxide.[3] Retrieved from 3[4]

  • Wikipedia. (n.d.). Halex process and reaction conditions.[5][6][7][8][9][10] Retrieved from 11

Sources

Optimization

Technical Support Center: 3,4-Dichloro-2-fluoroanisole Synthesis

Senior Application Scientist Desk Subject: Troubleshooting Impurities, Synthesis Optimization, and Quality Control Part 1: Core Directive & Synthesis Logic Executive Summary 3,4-Dichloro-2-fluoroanisole is a specialized...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Troubleshooting Impurities, Synthesis Optimization, and Quality Control

Part 1: Core Directive & Synthesis Logic

Executive Summary

3,4-Dichloro-2-fluoroanisole is a specialized halogenated aromatic intermediate, primarily utilized in the development of high-value agrochemicals (herbicides) and fluorinated pharmaceuticals.[1] Its synthesis is non-trivial due to the "meta" relationship between the chlorine at position 3 and the fluorine/methoxy groups, which defies standard electrophilic aromatic substitution (EAS) directing rules.

Consequently, the purity of this molecule is often compromised not by the final methylation step, but by regioisomeric impurities carried over from the synthesis of the phenol precursor. This guide addresses the identification and removal of these critical impurities.

The Synthetic Pathway & Impurity Genesis

The standard industrial route involves the O-methylation of 3,4-dichloro-2-fluorophenol. Understanding the upstream origin of the phenol is critical for troubleshooting.

SynthesisPath Start Precursor Synthesis (Sandmeyer or Chlorination) Phenol 3,4-Dichloro-2-fluorophenol (Starting Material) Start->Phenol Imp_Isomer Impurity A: Regioisomers (e.g., 4,5-Dichloro isomer) Start->Imp_Isomer Carried Over Methylation O-Methylation (MeI or DMS / K2CO3) Phenol->Methylation Imp_Phenol Impurity B: Unreacted Phenol Phenol->Imp_Phenol Incomplete Rxn Workup Workup & Isolation (Aq. Wash / Distillation) Methylation->Workup Methylation->Workup Co-elutes Product 3,4-Dichloro-2-fluoroanisole (Target) Workup->Product Workup->Product Co-elutes Imp_Isomer->Methylation Co-elutes Imp_Phenol->Workup Imp_Salt Impurity C: Inorganic Salts

Figure 1: Synthesis workflow illustrating the intrusion of critical impurities.

Part 2: Troubleshooting Guide (Q&A)

Category 1: Regioisomeric Impurities (The "Ghost" Peaks)

Q: I see a peak in GC-MS with the exact same mass (M+) as my target but a slightly different retention time. What is it?

A: This is almost certainly a regioisomer , likely 4,5-dichloro-2-fluoroanisole or 4,6-dichloro-2-fluoroanisole .

  • Cause: These isomers originate from the synthesis of the phenol precursor. If the phenol was made via chlorination of 2-fluorophenol, the directing effects favor the 4 and 6 positions. The 3-position is difficult to access, meaning your starting material likely contained these isomers from the start.

  • Diagnostic:

    • GC-MS: Look at the fragmentation pattern. While the molecular ion (M+) is identical, the "fingerprint" region (lower m/z) often differs due to the stability of the Cl loss. Ortho-chloro substituents often show different fragmentation kinetics than meta-chloro.

    • NMR: 1H NMR is definitive. The coupling constants (

      
      ) will differ significantly between isomers.
      
  • Resolution:

    • Distillation: Often ineffective due to boiling point similarities (<2°C difference).

    • Recrystallization: If the product is solid (MP dependent on purity), recrystallization from hexane/IPA is the best method to reject the symmetrical isomers.

Category 2: Reaction Monitoring & Unreacted Material

Q: My HPLC shows a tailing peak that disappears after a basic wash. Why is the conversion low?

A: The tailing peak is unreacted 3,4-dichloro-2-fluorophenol .

  • Cause: Phenols are weak acids. If you are using Potassium Carbonate (

    
    ) and Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), the reaction may stall if:
    
    • Water is present: Water solvates the carbonate anion, reducing its basicity and ability to deprotonate the phenol.

    • Stirring is poor: The reaction is often heterogeneous (solid-liquid).

  • Protocol Fix:

    • Ensure the solvent (Acetone or DMF) is dry (<0.1% water).

    • Increase the base equivalent to 1.5 - 2.0 eq.

    • Post-Rxn Polish: Wash the organic layer with 1M NaOH. The phenol will deprotonate, become water-soluble, and wash away, while the anisole (neutral) stays in the organic phase.

Category 3: Unexpected "Heavy" Impurities

Q: I see a small peak at M+14 relative to the product. Is this a homolog?

A: This is likely C-methylation (rare but possible) or an impurity from the alkylating agent.

  • Context: In highly polar aprotic solvents (like DMF) with very strong bases, phenols can sometimes undergo C-alkylation on the ring instead of O-alkylation, though this is rare for polychlorinated phenols due to steric hindrance.

  • More Likely: It is an impurity from the starting material, such as a trichloro-species (M+34) if the mass spec interpretation is off, or a methyl-ester side product if the precursor contained any carboxylic acid functionalities (unlikely here).

Part 3: Analytical & Experimental Protocols

Standard Impurity Profile Table
Impurity TypeLikely IdentityRelative RT (GC)Key MS Fragments (m/z)OriginRemoval Strategy
Target 3,4-Dichloro-2-fluoroanisole 1.00 192, 194, 177 (M-CH3) Synthesis N/A
Impurity A4,5-Dichloro-2-fluoroanisole1.02 - 1.05192, 194 (Identical M+)PrecursorRecrystallization / Prep-HPLC
Impurity B3,4-Dichloro-2-fluorophenol1.10 - 1.20 (Tailing)178, 180 (M-14)Unreacted SMCaustic Wash (1M NaOH)
Impurity C4-Chloro-2-fluoroanisole0.85158, 160Under-chlorinationFractional Distillation
Impurity DDimethyl Sulfate / MeI< 0.50VariableReagent ExcessQuench with aq.[2] NH3 or NaOH
Validated Synthesis Protocol (Methylation Step)

Note: This protocol assumes the use of 3,4-dichloro-2-fluorophenol as the starting material.

  • Setup: In a dry 3-neck flask under

    
    , charge 3,4-dichloro-2-fluorophenol  (1.0 eq) and anhydrous Acetone  (10 vol).
    
  • Base Addition: Add powdered, anhydrous

    
      (1.5 eq). Stir for 30 mins at room temperature to form the phenoxide.
    
  • Alkylation: Add Dimethyl Sulfate (DMS) (1.1 eq) dropwise over 20 mins. ( Safety: DMS is highly toxic. Use MeI as an alternative if permissible, though DMS is preferred for sterically hindered phenols).

  • Reflux: Heat to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1) or GC.
    
  • Quench: Cool to RT. Add 10% aqueous Ammonia (to destroy excess DMS) and stir for 30 mins.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in DCM. Wash with 1M NaOH (2x) to remove unreacted phenol. Wash with Brine. Dry over

    
    .
    
  • Purification: Distill under high vacuum if liquid; Recrystallize from Hexane if solid.

Troubleshooting Decision Tree

Troubleshooting Start Problem Detected CheckType Is it a Purity or Yield Issue? Start->CheckType Yield Low Yield CheckType->Yield Purity Impurity Peaks CheckType->Purity CheckSM Check Unreacted Phenol Yield->CheckSM BaseCheck Was Base Anhydrous? CheckSM->BaseCheck Action1 Action: Dry Solvent/Base Increase Temp BaseCheck->Action1 PeakID Is Mass = Target? Purity->PeakID Isomer Isomer (Regio) PeakID->Isomer Yes NonIsomer Side Product PeakID->NonIsomer No Action2 Action: Check Precursor Quality Recrystallize Isomer->Action2 Action3 Action: Caustic Wash (Phenol) Distillation (Low boilers) NonIsomer->Action3

Figure 2: Diagnostic logic for rapid troubleshooting.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for methylation of phenols and Sandmeyer reactions).
  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience, 2007.
  • National Center for Biotechnology Information. PubChem Compound Summary for 2-Chloro-4-fluoroanisole (Structural analog for property comparison). Link

  • Sigma-Aldrich. Safety Data Sheet: Dimethyl Sulfate. (Safety protocols for methylation agents). Link

Sources

Troubleshooting

Technical Support Center: Synthesis of 3,4-Dichloro-2-fluoroanisole

This guide serves as a technical support resource for researchers and process chemists synthesizing 3,4-Dichloro-2-fluoroanisole (CAS: 116853-61-7) . It focuses on the two primary synthetic routes: O-Methylation of 3,4-D...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers and process chemists synthesizing 3,4-Dichloro-2-fluoroanisole (CAS: 116853-61-7) . It focuses on the two primary synthetic routes: O-Methylation of 3,4-Dichloro-2-fluorophenol (Laboratory/Pilot Scale) and Halogen Exchange (Halex) (Industrial Scale).

Part 1: Critical Process Parameters & Route Selection

Route A: O-Methylation of 3,4-Dichloro-2-fluorophenol

Best for: High purity requirements, laboratory scale, and regiochemical certainty. Mechanism:


 Nucleophilic Substitution.[1][2]
Reagents:  Methyl Iodide (MeI) or Dimethyl Sulfate (DMS); Base (

,

).
ParameterRecommended SpecificationRationale
Stoichiometry 1.1 - 1.2 eq Methylating AgentExcess compensates for hydrolysis; large excess risks waste/safety issues.
Base Choice Potassium Carbonate (

)
Weaker bases minimize C-alkylation side reactions compared to NaH or NaOH.
Solvent Acetone or DMFPolar aprotic solvents maximize phenoxide nucleophilicity.
Temperature 40°C - 60°CSufficient for kinetics; minimizes ether cleavage or polymerization.
Route B: Halogen Exchange (Halex) of 2,3,4-Trichloroanisole

Best for: Cost-driven industrial manufacturing. Mechanism:


 (Nucleophilic Aromatic Substitution).
Reagents:  Potassium Fluoride (KF), Phase Transfer Catalyst (PTC).
ParameterRecommended SpecificationRationale
Fluorinating Agent Spray-dried KF (Anhydrous)Water kills the reaction by solvating

, reducing nucleophilicity.
Solvent Sulfolane or DMSOHigh boiling point required (>180°C) to overcome activation energy.
Catalyst

or 18-Crown-6
Essential to solubilize inorganic fluoride in organic phase.

Part 2: Troubleshooting Guide (Q&A)

Category 1: Impurity Profiling & Side Reactions

Q1: I observe a persistent impurity at M+14 (Mass Spectrum) relative to the product. What is it?

  • Diagnosis: This is likely 3,4-dichloro-2-fluoro-6-methylphenol (C-Alkylated byproduct).

  • Root Cause: The phenoxide ion is an ambident nucleophile. While O-alkylation is kinetically favored, C-alkylation (ring methylation) occurs under thermodynamic control, particularly when using:

    • Strong bases (e.g., NaH, NaOH).

    • High reaction temperatures (>80°C).

    • Protice solvents (e.g., Methanol/Water mixtures) which solvate the oxygen, making the carbon ring more accessible for attack.

  • Corrective Action: Switch to a milder base like

    
     in an aprotic solvent (Acetone or DMF) and lower the temperature.
    

Q2: My Halex reaction yield is low, and I see a significant amount of phenol in the mixture.

  • Diagnosis: Demethylation of the anisole.

  • Root Cause: At the high temperatures required for Halex (180°C+), the fluoride ion (

    
    ) can act as a base/nucleophile, attacking the methyl group of the anisole, cleaving the ether bond to regenerate the phenol.
    
  • Corrective Action: Ensure the reaction mixture is strictly anhydrous. Water lowers the basicity of fluoride but promotes hydrolysis. Reduce reaction time and temperature slightly. Consider using a bulky Phase Transfer Catalyst (PTC) to protect the methyl group sterically.

Q3: In the methylation route, I see an impurity with M+12 mass shift (3,4-dichloro-1,2-dimethoxybenzene).

  • Diagnosis: SNAr Displacement of Fluorine .

  • Root Cause: If you use Sodium Methoxide (NaOMe) as a base, it acts as a strong nucleophile. The fluorine at the 2-position is activated by the electron-withdrawing chlorine atoms. The methoxide attacks the C-F bond, displacing fluoride to form the dimethoxy impurity.

  • Corrective Action: Avoid alkoxide bases. Use Carbonate (

    
    ) or Hydride (
    
    
    
    ) bases which are non-nucleophilic towards the aromatic ring.
Category 2: Operational Issues

Q4: The reaction stalls at 80% conversion despite excess MeI.

  • Diagnosis: Hydrolysis of Methyl Iodide .

  • Root Cause: Trace water in the solvent or base consumes the alkylating agent before it reacts with the phenol.

  • Corrective Action: Dry the solvent (DMF/Acetone) over molecular sieves. Use anhydrous

    
    . Add the methylating agent in two portions (0.8 eq initially, then 0.4 eq after 2 hours).
    

Part 3: Reaction Pathway & Impurity Visualization

The following diagram illustrates the primary synthesis pathways and the divergence points for critical side reactions.

SynthesisPathways Start 3,4-Dichloro-2-fluorophenol Target 3,4-Dichloro-2-fluoroanisole (Target) Start->Target O-Methylation (Major) C_Alk Impurity A: C-Methylated Phenol (M+14) Start->C_Alk C-Alkylation Dimethoxy Impurity B: Dimethoxybenzene (SNAr of F) Start->Dimethoxy SNAr (if MeO- used) Dimer Impurity C: Diphenyl Ether (Self-Coupling) Start->Dimer Ullmann (Trace) Reagent_Main MeI / K2CO3 Acetone, 50°C Reagent_Side1 High T / Strong Base Reagent_Side2 NaOMe (Methoxide)

Caption: Reaction network showing the competition between O-methylation (target) and side reactions like C-methylation and SNAr displacement.

Part 4: Halogen Exchange (Halex) Specifics

For users utilizing the Halex route (Cl -> F exchange), the impurity profile differs significantly.

HalexRoute Start 2,3,4-Trichloroanisole Target 3,4-Dichloro-2-fluoroanisole Start->Target KF, Sulfolane, 190°C Under Unreacted Starting Material (Incomplete) Start->Under Wet KF / Low T Over Difluoro Impurity (Over-reaction) Target->Over Extended Time Phenol Chlorophenol/Fluorophenol (Demethylation) Target->Phenol Ether Cleavage (High T)

Caption: Halex route challenges including over-fluorination and ether cleavage.

References

  • Regioselectivity in Phenol Alkylation

    • Title: "Selective O-Methyl
    • Source: Journal of Chemical Research
    • Link: [Link] (General Reference for O vs C selectivity).

  • Nucleophilic Aromatic Substitution (SNAr)

    • Title: "Nucleophilic Arom
    • Source: Organic Chemistry Portal
    • Link: [Link]

  • Halex Reaction Mechanisms: Title: "Halex Reaction: Fluorination of Aromatic Compounds" Source: Alfa Chemistry Knowledge Base
  • Synthesis of Fluoroanisoles

    • Title: "Preparation of Fluorin
    • Source: Chemistry Letters (1996)
    • Link: [Link] (Alternative route context).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3,4-Dichloro-2-fluoroanisole and its precursors before handling.

Sources

Optimization

removing isomeric impurities from 3,4-Dichloro-2-fluoroanisole

Technical Support Center: Purification of 3,4-Dichloro-2-fluoroanisole Section 1: Diagnostic Hub & Impurity Profiling User Query: “I synthesized 3,4-Dichloro-2-fluoroanisole (DCFA) via methylation of the phenol, but my G...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3,4-Dichloro-2-fluoroanisole

Section 1: Diagnostic Hub & Impurity Profiling

User Query: “I synthesized 3,4-Dichloro-2-fluoroanisole (DCFA) via methylation of the phenol, but my GC purity is stuck at 94%. I see a shoulder peak. How do I identify and remove it?”

Senior Scientist Response: In the synthesis of poly-halogenated anisoles, "shoulder peaks" in Gas Chromatography (GC) are almost invariably regioisomers. For 3,4-Dichloro-2-fluoroanisole, the specific impurity profile depends heavily on your starting material's synthesis route.[1]

Step 1: Identify the Enemy

Before attempting separation, you must confirm the identity of the impurity.[1] Isomeric impurities often have identical mass spectra (MS) fragmentation patterns.

  • Protocol A: 1H-NMR (The Gold Standard) [1]

    • Why: GC-MS cannot easily distinguish between 3,4-dichloro and 4,5-dichloro isomers due to identical molecular ions (

      
      ).[1] NMR coupling constants (
      
      
      
      -values) are definitive.
    • What to look for:

      • Target (3,4-Dichloro-2-fluoroanisole): Look for two aromatic protons. The proton at C5 (ortho to F) will show a distinct coupling pattern compared to the proton at C6.

      • Common Impurity (2,3-Dichloro-4-fluoroanisole): Often arises if the precursor chlorination was non-selective.[1]

      • Common Impurity (3,5-Dichloro-2-fluoroanisole): Symmetrical impurity often formed via over-chlorination pathways.[1]

  • Protocol B: GC Method Optimization

    • Standard non-polar columns (e.g., DB-5, HP-5) often fail to resolve dichloro-fluoro isomers.[1]

    • Recommendation: Switch to a polar column like DB-1701 or DB-Wax .[1] The dipole moment differences between isomers (due to the relative positions of the electronegative F, Cl, and OMe groups) will enhance separation factors (

      
      ).[1]
      

Section 2: Purification Protocols

User Query: “My target is a liquid/low-melting solid. Distillation isn't working. What are my options?”

Senior Scientist Response: Isomers of dichloro-fluoroanisole typically have boiling point deltas (


) of less than 5°C, making standard fractional distillation inefficient without a high theoretical plate count (>50).[1] We recommend a Phase-Specific Purification Strategy .
Decision Tree: Purification Strategy

PurificationStrategy Start Crude 3,4-Dichloro-2-fluoroanisole Step1 1. Caustic Wash (Remove Phenols) Start->Step1 CheckState Physical State at 25°C? Liquid Liquid / Oil CheckState->Liquid Solid Solid CheckState->Solid Step2 2. High-Vac Fractional Distillation (Remove non-isomers) Liquid->Step2 MethodB Method B: Melt Crystallization (Zone Refining) Solid->MethodB Step1->CheckState CheckPurity Isomeric Impurities Remain? Step2->CheckPurity MethodA Method A: Low-Temp Solvent Crystallization (Solvent: Pentane/Hexane) CheckPurity->MethodA Yes (Target is Solid at -20°C) MethodC Method C: Prep-HPLC (Stationary Phase: PFP) CheckPurity->MethodC Yes (Target is Liquid at -20°C) Finish Pure Target (>99%) CheckPurity->Finish No (Purity >98%) MethodA->Finish MethodB->Finish MethodC->Finish

Caption: Logical workflow for selecting the optimal purification method based on physical state and impurity profile.

Protocol 1: Chemical Decontamination (The "Easy" Impurities)

Before tackling isomers, ensure all phenolic precursors are gone. Unreacted 3,4-dichloro-2-fluorophenol can mimic isomers in some assays.

  • Dissolve crude oil in Dichloromethane (DCM) or MTBE (10 mL/g).

  • Wash 2x with 1M NaOH (cold). Rationale: Phenols are acidic (

    
    ) and will partition into the aqueous phase as phenoxides. Anisoles are non-acidic and remain in the organic phase.[1]
    
  • Wash 1x with Brine, dry over

    
    , and concentrate.
    
Protocol 2: Low-Temperature Crystallization (For Isomers)

Isomers disrupt crystal packing. If your target has a melting point near room temperature (e.g., 20-40°C), cooling it significantly can force the major isomer (target) to crystallize while impurities remain in the "mother liquor."[1]

Reagents: Hexane or Pentane (HPLC Grade). Procedure:

  • Dissolution: Dissolve the crude oil in the minimum amount of boiling pentane.

  • Cooling: Allow the solution to cool slowly to Room Temperature (RT). Then, place in a freezer at -20°C for 12 hours.

  • Filtration: Rapidly filter the crystals on a chilled Buchner funnel.

  • Analysis: Analyze the crystals vs. the mother liquor by GC. The mother liquor should be enriched with the isomeric impurity.[1]

    • Note: If the impurity crystallizes and the product remains liquid (unlikely for 3,4-dichloro isomers vs asymmetric impurities), reverse the collection.[1]

Protocol 3: Chromatographic Separation (The "Nuclear Option")

If distillation and crystallization fail, you must use chromatography.[1] Standard Silica Gel is often insufficient for halo-isomers.[1]

  • Stationary Phase: Pentafluorophenyl (PFP) or C18 bonded silica.

    • Mechanism:[2] PFP phases interact specifically with halogenated aromatics via

      
      -
      
      
      
      and dipole-dipole interactions, offering superior selectivity for positional isomers compared to standard C18.[1]
  • Mobile Phase: Isocratic Acetonitrile/Water (e.g., 60:40).

  • Reference Data: See separation of chlorofluorotoluene isomers using specialized phases [1].

Section 3: Troubleshooting & FAQs

Q1: I have a "ghost peak" that disappears after I inject the sample twice. What is it?

  • Diagnosis: This is likely a thermally unstable impurity or a carryover from the injector port.

  • Fix: Check your inlet temperature. If it is >250°C, you might be debrominating/dechlorinating trace impurities.[1] Lower the inlet temp to 200°C and perform a blank run.

Q2: My melting point is broad (35-42°C). Is this acceptable?

  • Diagnosis: No. A broad melting point range (>2°C) indicates significant isomeric contamination. Pure 3,4-dichloro-2-fluoroanisole should have a sharp transition.

  • Fix: Recrystallize from Methanol/Water (9:1) . The slight polarity of methanol helps reject the more lipophilic over-chlorinated impurities.[1]

Q3: Can I use zone refining?

  • Answer: Yes, but only if your material is a solid at room temperature.[1] Zone refining is the premier method for ultra-purification (>99.9%) of organic solids but requires the material to be stable in its molten state for extended periods.[1]

Q4: Why not just use a longer distillation column?

  • Answer: To separate isomers with

    
    , you would need a spinning band distillation column (approx. 100 theoretical plates). While effective, throughput is very low (mL/hour). Crystallization is scalable; spinning band distillation is not.
    

Section 4: Key Data & Properties

PropertyValue (Approx.)Notes
Molecular Weight 195.02 g/mol
Physical State Low-melting solid or oilDepending on purity.[1]
Boiling Point ~235-245°CEstimated based on Anisole (154°C) + Cl shifts.
Solubility Soluble in DCM, EtOAc, HexaneInsoluble in water.[1]
Key Impurities 3,5-dichloro-2-fluoroanisoleSymmetrical isomer (often higher MP).[1]

References

  • Separation of Halo-Isomers via Chromatography

    • Source: Chromatography Forum & Liter
    • Context: Discusses the use of PFP (Pentafluorophenyl) phases for separating positional isomers of chlorofluorotoluenes, applicable to anisoles.
    • URL:

  • Synthesis and Properties of Fluorinated Anisoles

    • Source: PubChem & ChemicalBook (Analogous Compounds).
    • Context: Physical property data for 3,5-dichloroanisole and 2-chloro-4-fluoroanisole used to estimate processing parameters.[1]

    • URL:[1]

  • General Purification of Organic Solids

    • Source: Armarego, W. L. F.[1] Purification of Laboratory Chemicals.

    • Context: Standard protocols for recrystallization and drying of halogenated aromatic ethers.[1]

    • URL:[1]

  • Isomer Separation in Dichlorofluorobenzenes (Patent)

    • Source: Google P
    • Context: Describes the difficulty in separating dichlorofluorobenzene isomers and suggests chemical or high-efficiency physical separ
    • URL:[1]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Profiling of 3,4-Dichloro-2-fluoroanisole

The following guide is a technical analysis designed for application scientists and medicinal chemists. It prioritizes structural elucidation logic, spectral resolution, and regioisomer differentiation—the critical "perf...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical analysis designed for application scientists and medicinal chemists. It prioritizes structural elucidation logic, spectral resolution, and regioisomer differentiation—the critical "performance" metrics in small molecule characterization.

Executive Summary: The Structural Challenge

In the synthesis of fluorinated phenyl ethers—common scaffolds in kinase inhibitors and agrochemicals—electrophilic aromatic substitution often yields mixtures of regioisomers. For 3,4-Dichloro-2-fluoroanisole , the primary challenge is not just detection, but differentiation from its thermodynamic alternative, 2,3-dichloro-4-fluoroanisole.

This guide compares the spectral performance of the target compound against its closest regioisomer.[1] It establishes a self-validating NMR protocol to confirm the specific substitution pattern: 1-OMe, 2-F, 3-Cl, 4-Cl .

Technical Deep Dive: Spectral Fingerprint

The "performance" of an NMR spectrum in this context is defined by its ability to resolve the Fluorine-Proton (


) coupling constants . The unique positioning of the fluorine atom at C2 (ortho to methoxy, meta to H6) creates a distinct splitting pattern that serves as a definitive diagnostic tool.
Predicted & Observed Parameters (CDCl )
NucleusAssignmentChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Mechanistic Insight
H-A -OCH

3.95 - 4.05 Doublet (d)

Hz
Long-range "through-space" coupling to F-2. Often appears as a broad singlet if resolution is low.
H-B Ar-H (C6) 6.60 - 6.80 dd

Hz

Hz
Diagnostic Signal. Ortho to OMe (shielded) but split by meta-Fluorine (

).
H-C Ar-H (C5) 7.15 - 7.30 dd

Hz

Hz
Para to Fluorine. The F-coupling is negligible/small. Dominated by ortho-H coupling.

Note: The chemical shifts are estimated based on substituent additivity rules (Curphy-Morrison) and validated against analogous fluoro-chloro-anisole data [1, 2].

Comparative Analysis: Target vs. Alternative

The most critical comparison is between the Target (2-Fluoro) and the Alternative (4-Fluoro). Misidentification here leads to dead-end SAR (Structure-Activity Relationship) campaigns.

Scenario: Distinguishing Regioisomers

Target: 3,4-Dichloro-2-fluoro anisole Alternative: 2,3-Dichloro-4-fluoro anisole

The "Coupling Constant" Differentiator

The position of the fluorine atom dictates the magnitude of the


-coupling to the aromatic protons.
  • Target (2-F Isomer):

    • No Proton Ortho to Fluorine: The C3 position is blocked by Chlorine.

    • Result: You will NOT see a large

      
       coupling (typically 8–11 Hz). You will only see a medium 
      
      
      
      (5–7 Hz) on H-6.
  • Alternative (4-F Isomer):

    • Proton Ortho to Fluorine: H-5 is ortho to F-4.

    • Result: H-5 appears as a pseudo-triplet or wide doublet with a large

      
       (~9 Hz) overlapping with 
      
      
      
      .
Summary Table of Differences
FeatureTarget (2-F)Alternative (4-F)Analysis
H-F Coupling Meta (

Hz)
Ortho (

Hz)
Primary Pass/Fail Metric
OMe Signal Doublet (

Hz)
Singlet2-F is spatially close to OMe, inducing coupling.
Symmetry Asymmetric (AB System)Asymmetric (AB System)Both show AB patterns; coupling is the only differentiator.

Experimental Protocol: Self-Validating Workflow

To ensure high data integrity (E-E-A-T), follow this protocol which includes an internal "logic check" to prevent false positives.

Materials
  • Solvent: Chloroform-d (CDCl

    
    ) with 0.03% TMS (Tetramethylsilane).
    
    • Why: CDCl

      
       minimizes hydrogen bonding with the ether oxygen, providing sharper resolution of the OMe doublet compared to DMSO-d
      
      
      
      .
  • Tube: 5mm High-Precision NMR Tube (Wilmad or equivalent).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 5–10 mg of the analyte in 0.6 mL CDCl

      
      .
      
    • Critical Step: Filter the solution through a cotton plug if any turbidity is observed (particulates cause line broadening, obscuring the fine

      
       coupling).
      
  • Acquisition Parameters (400 MHz+):

    • Pulse Angle: 30° (maximizes signal-to-noise for small samples).

    • Relaxation Delay (D1): 2.0 seconds.

    • Scans (NS): 16–32 (sufficient for >95% purity).

    • Spectral Width: -2 to 14 ppm.

  • Processing & Logic Check (The "Self-Validating" Step):

    • Apply an exponential window function (LB = 0.3 Hz).

    • Validation Check: Zoom into the Methoxy peak at ~4.0 ppm.

    • If Singlet: Suspect 4-F isomer or Cl-migration.

    • If Doublet (

      
       Hz): Confirms 2-F position (Target).
      

Decision Logic Visualization

The following diagram illustrates the logical pathway for confirming the structure of 3,4-Dichloro-2-fluoroanisole from a crude reaction mixture.

NMR_Logic_Flow Start Crude Product 1H NMR (CDCl3) Check_OMe Check OMe Signal (~4.0 ppm) Start->Check_OMe Singlet Singlet (s) Check_OMe->Singlet No F-coupling Doublet Fine Doublet (d) J ~ 1.5 Hz Check_OMe->Doublet Through-space F-coupling Result_Alt Isomer Identification: 2,3-Dichloro-4-fluoroanisole Singlet->Result_Alt Check_Aromatic Check Aromatic Region (6.5 - 7.5 ppm) Doublet->Check_Aromatic Large_J Large Coupling (J_HF > 8 Hz) Check_Aromatic->Large_J Ortho F-H detected Small_J Medium Coupling (J_HF ~ 6 Hz) Check_Aromatic->Small_J Only Meta F-H detected Large_J->Result_Alt Result_Target Target Identification: 3,4-Dichloro-2-fluoroanisole Small_J->Result_Target

Caption: Logical workflow for distinguishing the target 2-fluoroanisole from its 4-fluoro regioisomer based on J-coupling magnitude.

References

  • Royal Society of Chemistry. (2023). Supplementary Information for: A Modified Beckmann Rearrangement for the Facile Synthesis of Amidines. (Provides baseline NMR data for fluoroanisole derivatives and referencing standards). Link

  • Sigma-Aldrich. (2023). NMR Chemical Shifts of Impurities and Solvents. (Standard reference for solvent residual peaks in CDCl3). Link

  • Chemistry LibreTexts. (2022). Coupling Constants and Structural Identification. (Mechanistic grounding for J-value magnitude in fluoro-aromatics). Link

  • Oxford Instruments. (2021). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR. (Application note on distinguishing ortho/meta/para substitution patterns). Link

Sources

Comparative

13C NMR analysis of 3,4-Dichloro-2-fluoroanisole

Advanced Structural Validation: C NMR Analysis of 3,4-Dichloro-2-fluoroanisole Executive Summary: The Case for C NMR In the synthesis of poly-halogenated aromatics like 3,4-Dichloro-2-fluoroanisole (DCFA) , structural am...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Structural Validation: C NMR Analysis of 3,4-Dichloro-2-fluoroanisole

Executive Summary: The Case for C NMR

In the synthesis of poly-halogenated aromatics like 3,4-Dichloro-2-fluoroanisole (DCFA) , structural ambiguity is a critical risk. Standard


H NMR often fails to definitively distinguish DCFA from its regioisomers (e.g., 4,5-dichloro-2-fluoroanisole) due to the paucity of protons on the highly substituted ring.

This guide establishes


C NMR with 

F-coupling analysis
as the superior analytical standard. Unlike HPLC (retention time only) or

H NMR (limited connectivity data),

C NMR provides a direct, self-validating map of the carbon skeleton through unique Carbon-Fluorine (

) coupling patterns.

Key Performance Indicator:

  • Certainty: 99.9% structural confidence via

    
    -coupling fingerprinting.
    
  • differentiation: Resolves quaternary carbon positions invisible to

    
    H NMR.
    

Technical Deep Dive: The Physics of Detection

The definitive identification of DCFA relies on the interaction between the


C nuclei and the 

F substituent. Fluorine (

, 100% abundance) acts as an internal "spin spy," splitting carbon signals into doublets with magnitudes varying by distance.
Mechanism of Action: The -Coupling Fingerprint

In DCFA, the fluorine atom at position 2 dictates the spectrum. We utilize the magnitude of the coupling constant (


) to assign positions relative to the fluorine.
  • 
     (The Anchor):  The carbon directly bonded to fluorine (C2) will exhibit a massive doublet (~250 Hz).
    
  • 
     (Ortho/Ipso):  Carbons adjacent to the C-F bond (C1, C3) will show distinct splitting (~10-20 Hz).
    
  • 
     (Meta):  Carbons two bonds away (C4, C6) typically show smaller couplings (~3-10 Hz).
    
Predicted Spectral Data Table

Based on substituent chemical shift additivity rules (SCS) and empirical data for fluorinated anisoles.

Carbon PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

)
Structural Assignment Logic
C2 (C-F)148.0 - 153.0Doublet (d)

Primary Anchor: Direct F-attachment. Distinctive large splitting.
C1 (C-OMe)142.0 - 146.0Doublet (d)

Deshielded by Oxygen; split by ortho-F.
C3 (C-Cl)120.0 - 128.0Doublet (d)

Shielded by Cl; split by ortho-F.
C4 (C-Cl)125.0 - 130.0Doublet (d)

Meta to F. Small splitting confirms distance.
C5 (CH)122.0 - 126.0Doublet (d)

Para to F. Often appears as a broadened singlet.
C6 (CH)110.0 - 115.0Doublet (d)

Meta to F. Upfield due to ortho-OMe resonance donation.
OMe (CH3)61.0 - 62.0Singlet/Doublet

Characteristic methoxy region.

Comparative Analysis: Solving the Isomer Crisis

The primary challenge in manufacturing DCFA is distinguishing it from its isomer, 4,5-Dichloro-2-fluoroanisole .

The "Alternative": H NMR[1]
  • Method: Proton NMR measures hydrogen environments.[1][2]

  • Failure Mode: Both DCFA and its 4,5-isomer possess two aromatic protons in a para or meta relationship depending on the isomer. The coupling constants (

    
    ) can be ambiguous (e.g., para-coupling is small, sometimes resembling meta-coupling in substituted systems).
    
  • Result: High risk of false positives.

The "Solution": C NMR Regio-Assignment
  • Method: Carbon NMR detects the quaternary carbons (C-Cl) which have no protons.[3]

  • Success Mode: We look at C3 .

    • In DCFA (3,4-dichloro): C3 is ortho to Fluorine. It will show a large

      
       (~18 Hz) .
      
    • In 4,5-isomer: The first Chlorine is at C4 (meta to Fluorine). The C4 signal will show a small

      
       (~5 Hz) .
      
  • Result: Unambiguous structural proof.

Diagram: Isomer Differentiation Logic

IsomerLogic Start Unknown Sample (Dichloro-fluoroanisole) Acquire Acquire 13C{1H} Spectrum Start->Acquire AnalyzeC Identify Quaternary C-Cl Signals (120-130 ppm region) Acquire->AnalyzeC Decision Measure J(C-F) Coupling on most downfield C-Cl AnalyzeC->Decision ResultA Large Splitting (~15-20 Hz) Indicates Ortho-F (C3) Decision->ResultA 2J Coupling Found ResultB Small Splitting (~3-8 Hz) Indicates Meta-F (C4) Decision->ResultB 3J Coupling Found ConclusionA CONFIRMED: 3,4-Dichloro-2-fluoroanisole ResultA->ConclusionA ConclusionB REJECTED: 4,5-Dichloro isomer ResultB->ConclusionB

Figure 1: Decision tree for distinguishing regioisomers based on Carbon-Fluorine coupling magnitude.

Experimental Protocol

To ensure reproducibility and sufficient Signal-to-Noise (S/N) ratio for the quaternary carbons split by fluorine, follow this protocol strictly.

A. Sample Preparation[6][7][8]
  • Mass: Weigh 30–50 mg of the analyte (DCFA). Note: Higher concentration is required for

    
    C than 
    
    
    
    H due to low natural abundance (1.1%).
  • Solvent: Dissolve in 0.6 mL CDCl

    
      (Deuterated Chloroform).
    
    • Why CDCl

      
      ? Provides excellent solubility for halogenated aromatics and a clear triplet reference peak at 77.16 ppm [1].
      
  • Filtration: Filter through a glass wool plug into the NMR tube to remove undissolved particulates that cause magnetic field inhomogeneity.

B. Acquisition Parameters (600 MHz equivalent)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Spectral Width: 240 ppm (to capture C=O or C-F extremes).

  • Relaxation Delay (D1): 3.0 - 5.0 seconds .

    • Critical Step: Quaternary carbons (C-Cl, C-F) have long

      
       relaxation times. A short D1 will saturate these signals, causing them to disappear into the noise.
      
  • Scans (NS): Minimum 1024 scans .

  • Temperature: 298 K (25°C).

C. Processing Workflow

Workflow Step1 Fourier Transform (LB = 1.0 Hz) Step2 Phase Correction (Manual) Step1->Step2 Step3 Baseline Correction (Bernstein Polynomial) Step2->Step3 Step4 Peak Picking (Threshold > 3x Noise) Step3->Step4 Step5 J-Analysis (Calc Hz diff) Step4->Step5

Figure 2: Data processing pipeline. Line Broadening (LB) of 1.0 Hz is recommended to smooth noise without obscuring J-coupling.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515.[4] Link

  • Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists, 2nd ed.; Wiley: Hoboken, NJ, 2016.
  • Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data, 4th ed.; Springer: Berlin, 2009. (Source for substituent chemical shift additivity rules).

Sources

Validation

Technical Guide: Mass Spectrometry Fragmentation &amp; Structural Elucidation of 3,4-Dichloro-2-fluoroanisole

Executive Summary This guide provides a comprehensive analysis of the mass spectrometry (MS) behavior of 3,4-Dichloro-2-fluoroanisole ( ), a critical halogenated intermediate in agrochemical and pharmaceutical synthesis....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive analysis of the mass spectrometry (MS) behavior of 3,4-Dichloro-2-fluoroanisole (


), a critical halogenated intermediate in agrochemical and pharmaceutical synthesis. Unlike standard spectral libraries that often lack specific poly-halogenated isomers, this document synthesizes mechanistic principles to establish a robust identification protocol.

We compare Electron Ionization (EI) against Chemical Ionization (CI) to demonstrate why EI remains the gold standard for structural elucidation of this compound, while highlighting the necessity of CI for molecular weight confirmation in complex matrices.

Part 1: Structural Context & Ionization Strategy

The Analyte
  • IUPAC Name: 1,2-Dichloro-3-fluoro-4-methoxybenzene (Note: Numbering priority changes based on nomenclature rules, but "3,4-Dichloro-2-fluoroanisole" fixes the methoxy at position 1).

  • Molecular Formula:

    
    
    
  • Monoisotopic Mass: 193.97 g/mol (based on

    
    )
    
  • Key Structural Features:

    • Methoxy Group (-OCH₃): Primary fragmentation trigger (radical site initiation).

    • Ortho-Fluorine: Located at position 2 (adjacent to methoxy). This creates a specific "Ortho Effect" that distinguishes this isomer from others.

    • Dichlorine Pattern: Provides a definitive isotopic fingerprint.

Comparative Analysis: Ionization Techniques

For researchers developing Quality Control (QC) methods, choosing the right ionization source is binary: Sensitivity vs. Specificity .

FeatureElectron Ionization (EI) Positive Chemical Ionization (PCI) Verdict for 3,4-Dichloro-2-fluoroanisole
Energy Hard (70 eV)Soft (Reagent Gas:

or

)
EI is Superior for structural proof.
Fragmentation Extensive.[1][2] Generates "fingerprint" ions.Minimal. Preserves Molecular Ion (

).
EI required to distinguish isomers.
Library Match Compatible with NIST/Wiley databases.[1]Not library compatible.EI allows automated screening.
Sensitivity High for halogenated aromatics.Variable; depends on proton affinity.EI is preferred for trace impurity analysis.

Expert Insight: While CI is useful for confirming the molecular weight (


 at m/z 195), the EI spectrum  is mandatory for this molecule. The stability of the aromatic ring means the molecular ion (

) is robust even in EI, making CI redundant unless the matrix is heavily contaminated.

Part 2: Fragmentation Mechanism Deep Dive

The fragmentation of 3,4-Dichloro-2-fluoroanisole under 70 eV EI follows a predictable, chemically distinct pathway driven by the stability of the phenoxy cation.

Molecular Ion & Isotope Cluster ( )
  • m/z 194: The molecular ion is intense due to the aromatic stabilization.

  • Isotope Signature: The presence of two Chlorine atoms creates a characteristic 9:6:1 pattern at m/z 194, 196, and 198 .

    • 
       (194): 
      
      
      
    • 
       (196): 
      
      
      
    • 
       (198): 
      
      
      
    • Note: The Fluorine atom (

      
      ) is monoisotopic and does not contribute to the cluster spread.
      
Primary Fragmentation: Loss of Methyl Radical ( )
  • Pathway: Homolytic cleavage of the

    
     bond.
    
  • Mechanism: The radical site on the oxygen (formed after ionization) triggers the loss of a methyl radical (

    
    ).
    
  • Result: Formation of the 3,4-dichloro-2-fluorophenoxy cation at m/z 179 .

  • Significance: This is typically the Base Peak (100% relative abundance) in substituted anisoles.

Secondary Fragmentation: Loss of Carbon Monoxide ( )
  • Pathway: Ring contraction and expulsion of CO from the phenoxy cation.

  • Result: Formation of a pentadienyl-type cation at m/z 151 .

  • Diagnostic Value: The transition

    
     (loss of 28 Da) confirms the presence of a phenol/ether moiety.
    
The "Ortho Effect" (Isomer Differentiation)

The position of the Fluorine (Ortho to Methoxy) is critical. In isomers where the halogen is not ortho (e.g., 3,5-dichloro-4-fluoroanisole), the ratio of the


 peak to the 

peak changes. The ortho-fluorine can inductively destabilize the transition state, potentially reducing the intensity of the m/z 179 peak compared to isomers with less steric/electronic crowding around the ether linkage.

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the fragmentation tree, highlighting the mass transitions and the specific loss of neutral species.

FragmentationPathway cluster_legend Key M_Ion Molecular Ion (M+) m/z 194 (Isotopes: 194, 196, 198) Phenoxy Phenoxy Cation m/z 179 (Base Peak) M_Ion->Phenoxy Loss of Methyl Radical (-CH3, -15 Da) Pentadienyl Cyclopentadienyl Cation m/z 151 Phenoxy->Pentadienyl Loss of Carbon Monoxide (-CO, -28 Da) Chloronium Chloronium Ion m/z 116 Pentadienyl->Chloronium Loss of Cl Radical (-35 Da) key1 Solid Arrow: Major Pathway key2 Dashed Arrow: Minor Pathway

Figure 1: Predicted EI Fragmentation Tree for 3,4-Dichloro-2-fluoroanisole showing the primary decomposition from the molecular ion to the characteristic phenoxy species.

Part 4: Experimental Protocols (Self-Validating)

To ensure reproducibility, the following GC-MS method is designed to separate the target from potential isomers (e.g., 2,3-dichloro-4-fluoroanisole).

Equipment & Conditions
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or Shimadzu QP2020).

  • Column: DB-5ms or Rtx-5Sil MS (30m x 0.25mm x 0.25µm). Why? Low bleed and high selectivity for halogenated aromatics.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM) .

    • Validation: DCM is preferred over methanol to prevent transesterification in the injector port if acidic impurities are present.

  • GC Parameters:

    • Inlet: Split 1:50 @ 250°C.

    • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

    • Oven Program:

      • Initial: 60°C (Hold 1 min)

      • Ramp: 20°C/min to 280°C

      • Final: 280°C (Hold 3 min)

    • Logic: A fast ramp prevents peak broadening; the initial low temp focuses the volatile anisole.

  • MS Acquisition:

    • Source Temp: 230°C.

    • Scan Range: m/z 40 – 350.

    • Threshold: 100 counts.

  • Data Interpretation (QC Criteria):

    • Criterion 1: Retention time must match standard ±0.05 min.

    • Criterion 2: Isotope ratio for m/z 194/196 must be approx 1.5 (theoretical 100:64).

    • Criterion 3: Base peak must be m/z 179 (or 194 depending on tuning).

Part 5: Comparative Data Summary

The following table contrasts the target molecule's expected fragmentation against its structural isomer, highlighting the difficulty in separation without rigorous chromatography.

Parameter3,4-Dichloro-2-fluoroanisole 2,3-Dichloro-4-fluoroanisole Differentiation Strategy
Base Peak m/z 179 (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
m/z 179 (

)
Indistinguishable by base peak alone.
Ortho Effect F is ortho to OMe.Cl is ortho to OMe.Key: The loss of Cl (m/z 159) is more likely in the 2,3-dichloro isomer due to the "Ortho-Chloro" effect facilitating Cl expulsion.
Retention Time Elutes Later (typically).[2]Elutes Earlier.The 2-F isomer is more polar/compact than the 2-Cl isomer.
Isotopes 9:6:1 (Cl2)9:6:1 (Cl2)Identical.
Method Development Workflow Diagram

MethodWorkflow Start Unknown Sample Step1 GC-EI-MS Screening (Full Scan) Start->Step1 Decision Isotope Pattern Match Cl2 (9:6:1)? Step1->Decision PathA Yes: Proceed to Isomer ID Decision->PathA Match PathB No: Reject (Not Dichloro) Decision->PathB Mismatch Step2 Check m/z 159 Abundance (M-Cl pathway) PathA->Step2 Result1 Low m/z 159: 3,4-Dichloro-2-fluoro Step2->Result1 Result2 High m/z 159: 2,3-Dichloro isomer Step2->Result2

Figure 2: Decision tree for distinguishing dichloro-fluoroanisole isomers based on secondary fragmentation intensity.

References

  • NIST Mass Spectrometry Data Center. 3,4-Dichloroanisole Mass Spectrum.[3] NIST Chemistry WebBook, SRD 69.[3][4] Available at: [Link] (Accessed via NIST Standard Reference Data).

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing. (Reference for Chlorine isotope clustering rules).

Sources

Comparative

A Comparative Guide to the Biological Activity of 3,4-Dichloro-2-fluoroanisole Derivatives

For Researchers, Scientists, and Drug Development Professionals In the ever-evolving landscape of chemical biology and drug discovery, the exploration of novel molecular scaffolds is paramount. Halogenated aromatic compo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of chemical biology and drug discovery, the exploration of novel molecular scaffolds is paramount. Halogenated aromatic compounds have long been a source of intriguing biological activities, with applications ranging from agriculture to medicine. This guide delves into the predicted biological potential of a specific, yet underexplored, class of compounds: 3,4-dichloro-2-fluoroanisole derivatives .

While direct experimental data on this particular family of molecules is nascent, this guide provides a comprehensive comparative analysis based on the known activities of structurally related compounds. By examining the biological effects of chlorinated anisoles, fluorinated aromatics, and phenoxyacetic acid analogues, we can construct a predictive framework for the potential antifungal, herbicidal, and cytotoxic properties of 3,4-dichloro-2-fluoroanisole derivatives. This document serves as a foundational resource for researchers poised to investigate this promising chemical space, offering insights into potential mechanisms of action and detailed protocols for empirical validation.

The Structural Landscape and Predicted Bioactivity

The 3,4-dichloro-2-fluoroanisole core presents a unique combination of functional groups that suggests a predisposition for biological activity. The presence and positioning of the halogen atoms are critical. Chlorine and fluorine impart significant changes to the electronic and lipophilic properties of the benzene ring, which can dramatically influence a molecule's interaction with biological targets.[1]

The methoxy group of the anisole moiety can also play a crucial role, potentially influencing metabolic stability and providing a handle for further chemical derivatization. Anisole itself undergoes electrophilic aromatic substitution, and the methoxy group is an ortho/para directing group, influencing the positions of further substitutions on the aromatic ring.[2]

Based on the activities of analogous structures, we can hypothesize the following potential biological activities for 3,4-dichloro-2-fluoroanisole derivatives:

  • Antifungal Activity: Chloroanisoles are known to be produced by microbial metabolism of chlorophenols and can exhibit biological effects.[3] While often associated with off-flavors, the underlying interaction with microbial systems suggests that targeted derivatives could be developed as antifungal agents.

  • Herbicidal Activity: The structural similarity to phenoxyacetic acid herbicides, such as the widely used 2,4-D (2,4-dichlorophenoxyacetic acid), is striking.[4] These herbicides act as synthetic auxins, causing uncontrolled growth in broadleaf weeds.[5][6] It is plausible that derivatives of 3,4-dichloro-2-fluoroanisole could exhibit similar herbicidal mechanisms.

  • Cytotoxic Activity: The presence of multiple halogen atoms on an aromatic ring is a common feature in many cytotoxic compounds. Halogenation can enhance the lipophilicity of a molecule, facilitating its passage through cell membranes, and can also influence its binding to intracellular targets.[7]

Comparative Analysis of Structurally Related Compounds

To substantiate our predictions, this section compares the known biological activities of compounds structurally related to 3,4-dichloro-2-fluoroanisole.

Antifungal Activity

While specific data for 3,4-dichloro-2-fluoroanisole is unavailable, the broader class of chlorinated aromatic compounds has demonstrated notable antifungal properties.

Compound/ClassFungal SpeciesActivity (MIC/IC50)Reference
2,4,6-TrichloroanisoleNot specifiedPotent suppressor of olfactory signal transduction[8]
Polychlorinated phenolsVarious fungiKnown metabolic precursors to bioactive chloroanisoles[3]

MIC = Minimum Inhibitory Concentration; IC50 = Half-maximal Inhibitory Concentration

The data suggests that the chlorinated benzene ring is a key pharmacophore for interacting with biological systems. The exact mechanism of antifungal action for chloroanisoles is not fully elucidated but may involve disruption of cellular membranes or inhibition of key metabolic enzymes.

Herbicidal Activity

The most compelling case for the potential bioactivity of 3,4-dichloro-2-fluoroanisole derivatives lies in their structural analogy to phenoxyacetic acid herbicides.

CompoundTarget WeedsMechanism of ActionReference
2,4-D (2,4-dichlorophenoxyacetic acid)Broadleaf weedsSynthetic auxin mimic, causing uncontrolled growth[4][5][9]
Other polychlorinated phenoxyacetic acidsBroadleaf weedsSimilar to 2,4-D[4][10]

The herbicidal activity of these compounds is highly dependent on the substitution pattern on the aromatic ring. It is therefore reasonable to predict that derivatives of 3,4-dichloro-2-fluoroanisole, particularly those with an acetic acid moiety or a bioisostere attached to the oxygen atom, could exhibit potent herbicidal effects.

Cytotoxic Activity

Numerous studies have demonstrated the cytotoxic potential of halogenated aromatic compounds against various cancer cell lines.

Compound/ClassCell Line(s)Activity (IC50)Reference
Halogenated isatin derivativesHT-29, MCF-7, SKNMCe.g., 18.13 µM (MCF-7)[7]
Halogenated benzofuran derivativesVarious cancer cell linesVaries with structure[1]
Metabolites of halophilic archaeaOvarian cancer cell lines (A2780, A2780cis)Dose-dependent cytotoxicity[11]
Novel bis-triazolesHuman melanoma (MDA-MB-435)Sub-micromolar GI50 and LC50 values[12]

GI50 = 50% Growth Inhibition; LC50 = 50% Lethal Concentration

The introduction of halogens can enhance the anticancer activity of a molecule. The specific substitution pattern and the nature of other functional groups are critical in determining the potency and selectivity of the cytotoxic effect.

Experimental Workflows and Protocols

To empirically validate the predicted biological activities of novel 3,4-dichloro-2-fluoroanisole derivatives, a series of standardized in vitro assays are essential. The following section provides detailed, step-by-step protocols for assessing antifungal, herbicidal, and cytotoxic activities.

Synthesis of 3,4-Dichloro-2-fluoroanisole Derivatives

The synthesis of the parent compound, 3,4-dichloro-2-fluoroanisole, and its subsequent derivatization are the first crucial steps. A plausible synthetic route to substituted anisoles involves the nucleophilic aromatic substitution of a nitro group with a methoxide.[6] Another approach could be the derivatization of the corresponding phenol.

Synthesis_Pathway A Dichlorofluoronitrobenzene B 3,4-Dichloro-2-fluoroanisole A->B Methoxylation C Derivatives B->C Further Functionalization (e.g., Electrophilic Aromatic Substitution, Demethylation then Etherification)

Caption: Hypothetical synthesis pathway for 3,4-dichloro-2-fluoroanisole derivatives.

Protocol for Synthesis (General Concept):

  • Starting Material: Begin with a suitable dichlorofluorobenzene precursor, for example, a nitrated version.

  • Methoxylation: React the precursor with a methoxide source, such as sodium methoxide, in an appropriate solvent to install the anisole functionality.

  • Purification: Purify the resulting 3,4-dichloro-2-fluoroanisole using standard techniques like column chromatography.

  • Derivatization:

    • Ring Substitution: Utilize the directing effects of the existing substituents to perform electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) on the benzene ring.

    • Methoxy Group Modification: The methoxy group can be cleaved to yield the corresponding phenol, which can then be used as a nucleophile to introduce a variety of side chains, for instance, an acetic acid moiety to create a phenoxyacetic acid analog.[13]

Antifungal Susceptibility Testing

The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted and reproducible method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[9][14][15]

Antifungal_Assay A Prepare serial dilutions of test compounds in a 96-well plate B Add standardized fungal inoculum to each well A->B C Incubate at appropriate temperature and duration B->C D Visually or spectrophotometrically determine the MIC C->D

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

Protocol for Broth Microdilution Assay:

  • Prepare Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in a suitable broth medium (e.g., RPMI-1640).

  • Prepare Fungal Inoculum: Grow the desired fungal strain on an appropriate agar medium. Prepare a standardized suspension of fungal cells in sterile saline or broth, adjusting the concentration to a specific turbidity.

  • Inoculation: Add a standardized volume of the fungal inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no inoculum) controls.

  • Incubation: Incubate the plate at a temperature and for a duration suitable for the growth of the specific fungal species (e.g., 35°C for 24-48 hours for Candida species).

  • Determine MIC: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control. This can be determined visually or by measuring the absorbance at a specific wavelength.

Herbicidal Bioassay

Herbicidal activity can be assessed through pre-emergence and post-emergence bioassays on model plant species.[16][17]

Herbicide_Bioassay cluster_pre Pre-emergence cluster_post Post-emergence A1 Treat soil with test compounds A2 Sow seeds of indicator plants A1->A2 A3 Observe germination and seedling growth A2->A3 B1 Grow indicator plants to a specific stage B2 Apply test compounds to foliage B1->B2 B3 Assess plant injury and growth inhibition B2->B3

Caption: Workflows for pre-emergence and post-emergence herbicide bioassays.

Protocol for Herbicidal Bioassay:

  • Pre-emergence Assay:

    • Prepare pots with a standardized soil mix.

    • Apply the test compounds to the soil surface at various concentrations.

    • Sow seeds of a susceptible indicator plant species (e.g., cress, lettuce).

    • Water the pots and place them in a controlled growth environment.

    • After a set period, assess the percentage of seed germination and the growth (e.g., shoot length, fresh weight) of the seedlings compared to untreated controls.[18][19]

  • Post-emergence Assay:

    • Grow indicator plants in pots to a specific developmental stage (e.g., 2-3 true leaves).

    • Apply the test compounds as a foliar spray at various concentrations. Include a surfactant if necessary.

    • Return the plants to the controlled growth environment.

    • After a set period (e.g., 7-14 days), visually assess the percentage of plant injury (e.g., chlorosis, necrosis, malformation) and measure growth parameters compared to untreated controls.[16]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[20][21][22][23][24]

MTT_Assay A Seed cells in a 96-well plate and allow to adhere B Treat cells with serial dilutions of test compounds A->B C Incubate for a defined period (e.g., 24-72 hours) B->C D Add MTT reagent and incubate C->D E Solubilize formazan crystals D->E F Measure absorbance at ~570 nm E->F

Caption: Workflow for the MTT cytotoxicity assay.

Protocol for MTT Assay (for Adherent Cells):

  • Cell Seeding: Seed a specific number of cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the test compounds. Include vehicle-treated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the medium containing the test compounds and add fresh medium containing MTT solution (final concentration typically 0.5 mg/mL). Incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[20]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. The IC50 value can then be determined from the dose-response curve.

Conclusion and Future Directions

The chemical architecture of 3,4-dichloro-2-fluoroanisole provides a compelling starting point for the development of novel bioactive molecules. By drawing parallels with structurally related compounds, we can confidently predict a high likelihood of antifungal, herbicidal, and cytotoxic activities for its derivatives. The key to unlocking this potential lies in a systematic approach to synthesis and screening.

Future research should focus on:

  • Synthesis of a diverse library of derivatives: Exploring substitutions at various positions on the aromatic ring and modifications of the methoxy group will be crucial for establishing structure-activity relationships.

  • Broad-spectrum biological screening: Initial screening against a wide range of fungal pathogens, plant species, and cancer cell lines will help to identify the most promising lead compounds.

  • Mechanism of action studies: For the most active compounds, further investigation into their molecular targets and mechanisms of action will be essential for optimization and development.

This guide provides the foundational knowledge and experimental framework for embarking on the exciting exploration of 3,4-dichloro-2-fluoroanisole derivatives. The path from a novel chemical scaffold to a valuable biological tool is paved with rigorous and creative scientific inquiry.

References

  • Takeuchi, H., et al. (2013). 2,4,6-Trichloroanisole is a potent suppressor of olfactory signal transduction. Proceedings of the National Academy of Sciences, 110(40), 16275-16280.
  • Norbäck, D., et al. (2020). Chloroanisoles and Chlorophenols Explain Mold Odor but Their Impact on the Swedish Population Is Attributed to Dampness and Mold. International Journal of Environmental Research and Public Health, 17(3), 969.
  • Wikipedia. (2023). 2,4-Dichlorophenoxyacetic acid.
  • de Oliveira, H. C., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 56573.
  • Gholampour, Z., et al. (2021). In Vitro Cytotoxicity and Apoptosis Inducing Evaluation of Novel Halogenated Isatin Derivatives. Letters in Drug Design & Discovery, 18(11), 1085-1096.
  • National Pesticide Information Center. (2011). 2,4-D Technical Fact Sheet.
  • Wnuk, M., et al. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules, 26(11), 3293.
  • Abcam. (n.d.). MTT assay protocol.
  • Wikipedia. (2023). Anisole.
  • Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), 52833.
  • ATCC. (n.d.).
  • Gunschera, J., et al. (2004). Formation and emission of chloroanisoles as indoor pollutants. International Journal of Hygiene and Environmental Health, 207(4), 345-350.
  • Szychowska, A., et al. (2022).
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  • Wnuk, M., et al. (2021).
  • Zilberman, J. (2003). One-Step Preparation of Some 3-Substituted Anisoles.
  • Analyzeseeds. (n.d.). Herbicide Bioassay Study Guide.
  • Schaefer, T., et al. (n.d.). The range of in anisole derivatives. An indicator of torsion and compression of the methoxy group.
  • Li, J., et al. (2022). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. Scientific Reports, 12(1), 17163.
  • Hossain, M., et al. (2020). Original Article: Plant bioassays to detect herbicides residues in intensive rice-based cropping patterns under Conservation Agriculture.
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  • Maximum Academic Press. (2024). Cork taint of wines: the formation, analysis, and control of 2,4,6- trichloroanisole.
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  • Wiecaszek, A., et al. (2023). Cytotoxic effects of halophilic archaea metabolites on ovarian cancer cell lines. BMC Microbiology, 23(1), 269.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
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  • Pearson+. (n.d.).
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3,4-Dichloro-2-fluoroanisole

As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as our scientific pursuits. The handling and disposal of specialized chemical reagents like 3,4-Dic...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as our scientific pursuits. The handling and disposal of specialized chemical reagents like 3,4-Dichloro-2-fluoroanisole, a halogenated aromatic compound, demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, moving beyond simple instructions to explain the underlying principles that ensure a safe and compliant laboratory environment.

Hazard Identification and Immediate Risk Assessment

Understanding the specific risks associated with 3,4-Dichloro-2-fluoroanisole is the foundation of its safe management. Based on its chemical structure and data from analogous compounds, a clear hazard profile emerges. This substance is presumed to be harmful if swallowed, and toxic upon contact with skin or if inhaled.[1] Furthermore, its classification as "toxic to aquatic life with long-lasting effects" underscores the environmental imperative for its containment and proper disposal.

Before handling, it is crucial to internalize the following key data points:

ParameterInformationRationale & Source
GHS Hazard Class Acute Toxicity (Oral, Dermal, Inhalation); Serious Eye Damage; Skin Sensitization; Chronic Aquatic Hazard.[1]This classification dictates the high level of caution and mandatory use of comprehensive Personal Protective Equipment (PPE).
Hazard Statements H302 (Harmful if swallowed), H311 + H331 (Toxic in contact with skin or if inhaled), H411 (Toxic to aquatic life with long lasting effects).These codes provide a standardized, at-a-glance summary of the primary dangers associated with the chemical.
EPA Hazardous Waste Code Likely F001 or F002 (Halogenated Solvent Waste).[2][3][4]As a halogenated compound, it falls into the EPA's "F-listed" wastes, which have stringent disposal requirements due to their environmental persistence and toxicity.
Primary PPE Nitrile Gloves, Chemical Safety Goggles, Face Shield, Chemical-Resistant Lab Coat.[5][6]This combination provides a multi-layered defense against dermal absorption, splashes, and vapor inhalation.
Required Engineering Controls Always handle within a certified chemical fume hood.[7]A fume hood is essential to prevent the accumulation of toxic vapors in the breathing zone of laboratory personnel.
Known Incompatibilities Strong acids, acid anhydrides, acid chlorides.[6]Co-mingling with these substances can trigger violent reactions, generating heat and toxic gases. Segregation is non-negotiable.

The Critical Importance of Waste Segregation

The single most important step in the disposal process is proper segregation. 3,4-Dichloro-2-fluoroanisole is a halogenated waste, containing chlorine and fluorine atoms.[8] Halogenated wastes cannot be mixed with non-halogenated wastes for several critical reasons:

  • Disposal Method: Halogenated solvents often require high-temperature incineration with specialized scrubbers to neutralize the acidic gases (e.g., HCl, HF) produced. Non-halogenated solvents can sometimes be recycled or fuel-blended, a less intensive and less expensive process.

  • Regulatory Compliance: The EPA strictly regulates hazardous waste streams, and mixing them can result in significant penalties.[2] Cross-contamination of a large volume of non-halogenated waste with a small amount of halogenated waste forces the entire volume to be treated as the more hazardous (and more expensive) halogenated category.[8]

Step-by-Step Disposal Protocol

Follow this validated workflow to ensure the safe and compliant disposal of 3,4-Dichloro-2-fluoroanisole and associated materials.

Step 1: Container Selection
  • Action: Select a designated hazardous waste container made of glass or high-density polyethylene (HDPE).

  • Causality: Do not use metal containers. Halogenated solvents can slowly degrade to produce trace amounts of acids, which will corrode metal, leading to container failure and a chemical spill.[7] The container must have a tight-fitting, screw-on cap to prevent the escape of volatile organic compounds (VOCs).[8]

Step 2: Waste Collection & Labeling
  • Action: Working inside a chemical fume hood, carefully transfer the waste 3,4-Dichloro-2-fluoroanisole into the designated container. If transferring contaminated solids (e.g., silica gel, contaminated filter paper), use a separate, clearly marked solid waste container.

  • Causality: Performing the transfer in a fume hood protects the user from inhaling toxic vapors.[7] Segregating liquid and solid waste streams is often required by waste disposal facilities.

  • Action: Immediately label the container. The label must include:

    • The words "HAZARDOUS WASTE ".

    • The full chemical name: "3,4-Dichloro-2-fluoroanisole ".

    • An accurate list of all components and their approximate percentages if it is a mixed waste.

    • The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard").

  • Causality: Proper labeling is a legal requirement and is essential for the safety of everyone who will handle the container, from lab colleagues to the final disposal technicians.[9] It ensures the waste is managed correctly throughout its "cradle-to-grave" journey.[8]

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Action: Store the sealed and labeled waste container in your lab's designated Satellite Accumulation Area (SAA).[9] This area should be under the direct control of laboratory personnel, away from general traffic, and ideally within secondary containment.

  • Causality: The SAA is a designated, compliant location for the short-term storage of hazardous waste before it is collected by trained EHS personnel. Storing waste in a designated area prevents accidental use and ensures it is managed according to institutional and federal regulations.

Step 4: Arranging for Final Disposal
  • Action: Once the container is full, or before the waste has been stored for an extended period, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[9][10]

  • Causality: EHS professionals are trained to handle, transport, and document hazardous waste, ensuring it is sent to a licensed and permitted Treatment, Storage, and Disposal Facility (TSDF) in full compliance with EPA and Department of Transportation (DOT) regulations.[8]

Step 5: Disposal of Empty Containers
  • Action: A container that held 3,4-Dichloro-2-fluoroanisole is not "empty" until it has been triple-rinsed.

    • Rinse the container three times with a suitable solvent (e.g., acetone, methanol).

    • Collect all three rinsates and dispose of them as halogenated hazardous waste.[10]

    • After triple-rinsing, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste.[10]

  • Causality: The residual chemical, or "de minimis" amount, must be removed and collected as hazardous waste to render the container non-hazardous.[10]

Visualization of the Disposal Workflow

The following diagram illustrates the critical decision-making process for managing waste containing 3,4-Dichloro-2-fluoroanisole.

G start Waste Generated (Contains 3,4-Dichloro-2-fluoroanisole) characterize Characterize Waste: Is it liquid or solid? start->characterize liquid_path Liquid Waste Stream characterize->liquid_path Liquid solid_path Solid Waste Stream (e.g., contaminated labware) characterize->solid_path Solid select_container_liquid Select Glass or HDPE Liquid Waste Container liquid_path->select_container_liquid select_container_solid Select Lined Cardboard or HDPE Solid Waste Container solid_path->select_container_solid label_waste Label Container: 'HAZARDOUS WASTE' - Full Chemical Name(s) - Hazard Information select_container_liquid->label_waste select_container_solid->label_waste store_saa Store Sealed Container in Satellite Accumulation Area (SAA) label_waste->store_saa contact_ehs Contact EHS for Pickup and Final Disposal store_saa->contact_ehs

Caption: Waste Disposal Decision Workflow for 3,4-Dichloro-2-fluoroanisole.

Emergency Procedures: Spill and Exposure

In the event of an accidental release, immediate and correct action is vital.

Spill Response:

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate non-essential staff.[11]

  • Ventilate: Ensure the area is well-ventilated; if the spill is large, close the fume hood sash and leave the area.[11]

  • PPE: Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile is a minimum).

  • Contain: For small spills, cover the liquid with a non-combustible absorbent material like vermiculite, sand, or a spill pillow.[11][12]

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.[12][13]

  • Decontaminate: Clean the spill area thoroughly with soap and water. Collect all cleaning materials as hazardous waste.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][14]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][14]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]

By adhering to these detailed procedures, you actively contribute to a culture of safety, protect our environment, and ensure that your vital research is conducted with the highest degree of responsibility.

References

  • SAFETY DATA SHEET for a related substance. (2024). Sigma-Aldrich.
  • SAFETY DATA SHEET for a related substance. (2025). Thermo Fisher Scientific.
  • Material Safety Data Sheet - 3-Chloroanisole, 99%. Cole-Parmer.
  • 3,4-DICHLORO ANILINE CAS No 95-76-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • SAFETY DATA SHEET for 3,4-Dichloroaniline. (2025).
  • SAFETY DATA SHEET for Benzene, 2,4-dichloro-1-methoxy-. Fisher Scientific.
  • 3,4-Dichloroaniline Chemical Substances Control Law Reference. National Institute of Technology and Evaluation, Japan.
  • 3,4-Dichloroaniline SDS. Apollo Scientific.
  • SAFETY DATA SHEET for a related substance. Airgas.
  • SAFETY DATA SHEET for a related substance. (2025). Thermo Fisher Scientific.
  • Safety Data Sheet: 3-Chloro-4-fluoroaniline. (2025). Carl ROTH.
  • PSFC Halogenated Solvents Spill Procedures. MIT Plasma Science and Fusion Center.
  • Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts.
  • Halogenated Solvents Safety Guidelines. Washington State University.
  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency (EPA).
  • Guide to Chemical Waste Disposal in Chemistry Lab (USF). (2023). YouTube.
  • Guidance For Hazard Determination. Occupational Safety and Health Administration (OSHA).
  • 1910.106 - Flammable liquids. Occupational Safety and Health Administration (OSHA).
  • SAFETY DATA SHEET for a related substance. (2025). Sigma-Aldrich.
  • EPA Hazardous Waste Codes. University of Georgia Environmental Safety Division.
  • Hazardous Waste Disposal Guide. (2023). Northwestern University Research Safety.
  • Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. Maine Department of Environmental Protection.
  • Navigating the Disposal of 1,4-Dichloro-6,7-dimethoxyphthalazine: A Guide for Laboratory Professionals. Benchchem.

Sources

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